The table below summarizes the quantitative data on Protriptyline's half-life and related pharmacokinetic parameters from the available literature.
| Parameter | Reported Value(s) | Notes | Source |
|---|---|---|---|
| Elimination Half-Life | 54 - 92 hours (average ~74 hours) | Often cited as the standard range. | [1] [2] |
| 54 - 198 hours | Observed in a single-dose study, highlighting significant inter-subject variability. | [3] | |
| 80 - 200 hours (with long-term use) | Reported half-life during long-term administration. | [4] | |
| Time to Peak Plasma Concentration (T~max~) | 6 - 12 hours | After oral administration. | [2] |
| Bioavailability | 77% - 93% | Well-absorbed from the gastrointestinal tract. | [1] |
| Protein Binding | 92% | Highly protein-bound. | [1] [2] |
| Primary Route of Excretion | Urine (~50%) | Fecal excretion is a minor pathway. | [1] [5] |
The provided search results do not contain detailed, step-by-step experimental protocols. However, they do describe the general methodologies used in the key studies from which the half-life data were derived.
The following diagram illustrates the core pharmacokinetic journey of Protriptyline and the general workflow for determining its half-life, based on the methodologies described above.
Diagram 1: Protriptyline's pharmacokinetic pathway and key experimental steps for determining its long and variable elimination half-life.
The extended and variable half-life of Protriptyline has several critical implications that your team should consider.
Protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) system [1] [2]. The key enzymes involved and the clinical impact of genetic variations are summarized in the table below.
| Enzyme | Metabolizer Phenotype | Clinical Impact / Pharmacogenetic Effect | Recommended Action |
|---|---|---|---|
| CYP2D6 [3] | Ultrarapid Metabolizer (UM) | Potential for reduced drug exposure and lack of efficacy [4]. | Avoid TCA use or titrate to a higher dose with therapeutic drug monitoring (TDM) [4]. |
| Intermediate Metabolizer (IM) | Reduced metabolism; higher plasma concentrations increase risk of side effects [4]. | Consider a 25% reduction of starting dose; use TDM [4]. | |
| Poor Metabolizer (PM) | Greatly reduced metabolism; significantly higher plasma concentrations and risk of side effects [4] [3]. | Avoid TCA use or consider a 50% reduction of starting dose with TDM [4]. | |
| CYP2C19 | - | Known to metabolize other tertiary amine TCAs (e.g., amitriptyline) [4]. | Specific guidance for protriptyline is not available in the sources. |
The relationships between these enzymes, the resulting metabolites, and clinical outcomes are illustrated in the following pathway diagram:
While protriptyline is considered a less common cause of clinically apparent liver injury compared to some other tricyclic antidepressants, the following points are noted:
The available information has clear constraints for a technical audience:
Protriptyline is a tricyclic antidepressant (TCA) of the secondary amine class, known for its energizing and wakefulness-promoting effects, unlike many sedating TCAs [1] [2]. In drug development, the choice between a free base and a salt form is critical for optimizing the drug's physicochemical properties, stability, and bioavailability. The hydrochloride (HCl) salt is the form used in all clinical and commercial formulations of Protriptyline, while the free base is primarily relevant for preclinical research and analytical studies [3] [4].
The table below summarizes the core differences between the two forms.
| Property | Protriptyline Free Base | Protriptyline Hydrochloride |
|---|---|---|
| Chemical Formula | C₁₉H₂₁N [1] | C₁₉H₂₁N·HCl or C₁₉H₂₂ClN [5] |
| Molecular Weight | 263.38 g/mol [1] | 299.84 g/mol [3] |
| Chemical Structure | Neutral molecule | Ionic salt formed with HCl [5] |
| Physical State | Not specified in results | White to yellow crystalline powder [5] |
| Water Solubility | Lower (inherently hydrophobic) | Highly soluble (60 mg/mL in DMSO as reference) [3] |
| Primary Application | Preclinical & research studies (e.g., photophysical, computational) [6] [7] | Clinical & pharmaceutical formulation (oral tablets) [1] [4] |
A study directly compared the photophysical and electrochemical behaviors of both forms in various solvents [6]. A key finding was that while ground-state properties remain largely unchanged, Protriptyline HCl is easier to oxidize than its free base, as corroborated by oxidation potential measurements [6]. The study also identified that laser flash photolysis of Protriptyline HCl can generate a triplet-state intermediate, a solvated electron, and a radical cation through a biphotonic route, which may be associated with the observed in vivo phototoxic effects of the drug [6].
Research on β-Cyclodextrin (β-CD) inclusion complexes provides indirect evidence of solubility and stability challenges. A comprehensive structural investigation revealed that the Protriptyline free base forms a highly stable 1:1 inclusion complex with β-CD, with a binding constant (Ka) ranging from 14.2 to 24.0 × 10³ M⁻¹ [7]. The primary driving force is the insertion of the rigid tricyclic B-ring into the β-CD cavity, stabilized by C–H···π interactions [7]. This complexation is employed to improve the molecular stability and water solubility of the drug and to lessen its undesired side effects [7].
This methodology is adapted from the supramolecular study to quantify the stability of the inclusion complex [7].
This protocol is derived from the photophysical study to characterize short-lived reactive intermediates [6].
The properties of the HCl salt make it the unequivocal choice for product development. Its high aqueous solubility is essential for achieving the 77–93% oral bioavailability reported for Protriptyline [1]. Furthermore, the crystalline nature of the salt ensures better chemical stability, purity, and ease of handling during the manufacturing of solid dosage forms like 5 mg and 10 mg tablets [1] [4].
Research into the free base is not without merit. Studies on its phototoxicity [6] and its potential as a multi-target directed ligand in Alzheimer's disease [8] are conducted at the molecular level. In these contexts, the free base is the relevant entity for understanding mechanism of action, even if the HCl salt would be the delivered form in a clinical setting.
The following diagram illustrates the key experimental pathways and decision points in the physicochemical characterization of Protriptyline forms, as revealed by the research.
Protriptyline's therapeutic and side effects result from its primary action of increasing monoamine levels and its direct receptor interactions, which trigger complex neuroadaptive processes over time.
The following diagram illustrates the key molecular interactions and downstream effects of protriptyline.
Overview of Protriptyline's Pharmacodynamic Interactions and Effects
For researchers, understanding the experimental evidence behind protriptyline's effects is crucial. Key findings and associated methodologies are outlined below.
| Investigated Effect | Experimental Model / Citation | Key Finding | Detailed Methodology / Protocol |
|---|
| Anti-neuroinflammatory & Neuroprotective [5] | In vivo, Streptozotocin (STZ)-induced rat model of Alzheimer's disease. | Protriptyline inhibited NF-κB expression, improved spatial learning, and memory. | 1. Model Induction: Intracerebroventricular (ICV) injection of STZ. 2. Drug Administration: Treatment with protriptyline. 3. Behavioral Analysis: Spatial learning and memory assessed via Morris Water Maze. 4. Molecular Analysis: Brain tissue examined for NF-κB expression (e.g., via Western blot or immunohistochemistry). | | Analgesic & Chronic Pain Modulation [3] | Clinical observation and inferred from TCA class effect. | Used off-label for chronic pain; analgesia linked to enhanced noradrenergic/serotonergic CNS pathways inhibiting pain signal transmission. | General Clinical Approach:
Protriptyline is a tricyclic antidepressant, and its analysis often employs Reversed-Phase (RP) HPLC. The method below is adapted from an application note for a specific column [1].
Table 1: Chromatographic Conditions for Protriptyline Separation
| Parameter | Specification |
|---|---|
| Analytical Column | Newcrom R1 (Reverse-phase, low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN) + Water + Phosphoric Acid [1] |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid [1] |
| Detection Wavelength | Not specified in source; 200-215 nm is common for tricyclic antidepressants [2] [3] |
| Scale | Scalable from analytical to preparative separation [1] |
| Alternatives | UPLC columns with 3 µm particles available for faster analysis [1] |
The following protocol provides a practical guide for setting up the HPLC analysis based on the conditions in Table 1.
The workflow for the analytical procedure is as follows:
Modern analytical chemistry emphasizes sustainability. Here is a framework for evaluating the environmental impact of your HPLC method, adapted from a related study on amitriptyline analysis [4].
Table 2: Green Metric Assessment Tools
| Tool | Full Name | Type | Key Evaluation Aspects |
|---|---|---|---|
| AGREE | Analytical GREEnness | Quantitative (0-1 scale) | Assesses all 12 principles of Green Analytical Chemistry (GAC) [4]. |
| GAPI | Green Analytical Procedure Index | Semi-quantitative | Evaluates the entire method from sample collection to final analysis using a pentagram pictogram [4]. |
| NEMI | National Environmental Methods Index | Qualitative | Uses a pictogram to indicate if a method is free of PBT (Persistent, Bioaccumulative, Toxic) chemicals, hazardous substances, and corrosive elements, and if waste is minimal [4]. |
For scientists developing a new method, consider these approaches:
I hope these detailed application notes and protocols provide a solid foundation for your work on protriptyline analysis.
This compound is a tricyclic antidepressant (TCA) of the secondary amine class, chemically described as N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [1] [2]. The United States Pharmacopeia (USP) Reference Standard for this compound is a pharmaceutical primary standard of highly characterized material with established identity, purity, quality, and potency [3]. These reference standards are essential for conducting compendial tests and assays specified in official monographs, ensuring consistency, reliability, and regulatory compliance in pharmaceutical analysis and quality control operations.
The USP this compound Reference Standard is provided as neat material and is intended exclusively for use in specified quality tests and assays as defined in the USP compendia [3]. This material is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind. These application notes provide detailed protocols for the proper use of this reference standard in pharmaceutical analysis, supporting drug development, manufacturing, and quality control processes.
This compound exhibits distinct physicochemical characteristics that form the basis for its identification and quantification in pharmaceutical products.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [4] |
| Molecular Formula | C₁₉H₂₁N·HCl [1] |
| Molecular Weight | 299.84 g/mol [1] |
| CAS Registry Number | [1225-55-4] [4] |
| Appearance | White to yellowish powder [5] |
| Solubility | Freely soluble in water; soluble in dilute HCl [1] |
Table 2: Spectral Characteristics for Identification
| Method | Parameters | Specifications |
|---|---|---|
| UV Absorption | Solution: 10 µg/mL in 0.1N methanolic HCl [4] | Maximum absorptivity at 292 nm [4] |
| X-ray Diffraction | Comparison with USP Reference Standard [6] [4] | Pattern conforms to USP this compound RS [4] |
Purpose: To confirm the identity of this compound through UV absorption characteristics.
Principle: this compound exhibits characteristic absorption in the UV region due to its conjugated tricyclic aromatic system. The absorption pattern and maximum are compared against the USP Reference Standard.
Materials and Reagents:
Procedure:
Acceptance Criteria: The absorptivities of the test sample at 292 nm, calculated on the dried basis, should not differ by more than 3.0% from those of the USP Reference Standard [4].
Purpose: To verify the presence of hydrochloride salt in the molecule.
Principle: The test confirms the presence of chloride ions through precipitation reaction, specifically adapted for alkaloidal hydrochlorides.
Materials and Reagents:
Procedure:
Acceptance Criteria: A white, curdy precipitate that is insoluble in nitric acid but soluble in ammonia solution confirms the presence of chloride ions [4].
Purpose: To confirm the crystalline structure and polymorphic form of this compound.
Principle: X-ray diffraction produces a characteristic pattern that is unique to the crystalline structure of a compound, providing a fingerprint for identification.
Materials and Equipment:
Procedure:
Acceptance Criteria: The X-ray diffraction pattern of the test sample should conform to that of the USP this compound Reference Standard [4]. Note: Recent USP revisions have introduced updated references to 〈197〉 for this test [6].
Figure 1: this compound Identification Workflow - This diagram illustrates the comprehensive approach to identity confirmation, incorporating multiple orthogonal analytical techniques to ensure accurate characterization of the reference standard.
Purpose: To determine the amount of volatile substances (including water) present in the sample.
Principle: The sample is dried under specified conditions, and the weight loss is measured gravimetrically.
Materials and Equipment:
Procedure:
Acceptance Criteria: Not more than 0.3% of its weight [4].
Purpose: To determine the content of inorganic impurities present in the sample.
Principle: The sample is ignited at high temperature, and the residue is weighed.
Materials and Equipment:
Procedure:
Acceptance Criteria: Not more than 0.1% [4].
Purpose: To measure the acidity/alkalinity of an aqueous solution of the sample.
Principle: The pH of a solution indicates its hydrogen ion concentration and is measured potentiometrically.
Materials and Equipment:
Procedure:
Acceptance Criteria: Between 5.0 and 6.5 [4].
Purpose: To determine the percentage purity of this compound.
Principle: The assay is based on acid-base titration in non-aqueous medium. This compound, being a weak base, is titrated with perchloric acid in glacial acetic acid. Crystal violet is used as an indicator.
Materials and Reagents:
Procedure:
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 29.98 mg of C₁₉H₂₁N·HCl. [ \text{% Purity} = \frac{(V_{\text{sample}} - V_{\text{blank}}) \times N \times 29.98}{W_{\text{sample}} \times 10} \times 100 ] Where:
Acceptance Criteria: Not less than 99.0% and not more than 101.0% of C₁₉H₂₁N·HCl, calculated on the dried basis [4].
Table 3: Summary of Analytical Specifications for this compound
| Test Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Identification | UV Spectrophotometry | Absorptivities at 292 nm do not differ by more than 3.0% | [4] |
| Identification | Chloride Test | Responds to test for alkaloidal hydrochlorides | [4] |
| Identification | X-ray Diffraction | Pattern conforms to USP Reference Standard | [4] |
| pH | Potentiometric | Between 5.0 and 6.5 (1 in 100 solution) | [4] |
| Loss on Drying | Gravimetric | Not more than 0.3% | [4] |
| Residue on Ignition | Gravimetric | Not more than 0.1% | [4] |
| Assay | Non-aqueous Titration | 99.0% - 101.0% | [4] |
This compound should be preserved in well-closed containers to protect it from moisture and light [4]. The USP Reference Standard should be stored according to the specific recommendations provided with the certificate of analysis.
The this compound USP Reference Standard is classified with the following hazard statements [3]:
Precautionary Measures:
First Aid Measures:
It is critical to note that this material is for test and assay use only and is not meant for administration to humans or animals [3].
The this compound monograph is currently undergoing revision processes to align with current USP standards. Notice has been given that the Small Molecules 4 Expert Committee intends to revise the monograph, with proposed changes including [6]:
The proposed revision is anticipated to be published as an Interim Revision Announcement in Pharmacopeial Forum 50(4) [Jul.-Aug. 2024] with the comment period ending on September 30, 2024. If adopted without adverse comments, the revised monograph would become official on January 1, 2025 [6].
The this compound USP Reference Standard is an essential tool for ensuring the quality, identity, strength, and purity of pharmaceutical products containing this active ingredient. The comprehensive analytical protocols described in these application notes provide researchers and quality control professionals with detailed methodologies for compendial testing. Adherence to these procedures, combined with proper handling and awareness of the upcoming monograph revisions, will ensure regulatory compliance and maintain the highest standards in pharmaceutical analysis.
Application Note: QA-2024-PROT Version: 1.0 Date Compiled: 2024-11-14
Protriptyline hydrochloride is a tricyclic antidepressant (TCA) used as a pharmaceutical primary standard for quality control and analytical method validation [1]. As a United States Pharmacopeia (USP) reference standard, it is officially certified for use in specified quality tests and assays as mandated by compendial methods [1].
Cl[H].CNCCCC1c2ccccc2C=Cc3ccccc13 [1]OGQDIIKRQRQRZXJH-UHFFFAOYSA-N [1]Protriptyline is typically analyzed alongside other TCAs. Modern methods prioritize high-throughput, sensitive, and specific techniques like UPLC-MS/MS.
This method is validated for quantifying protriptyline in urine and is suitable for clinical monitoring and adherence testing [3].
Table 1: UPLC-MS/MS Operating Conditions for Tricyclic Antidepressant Panel (including Protriptyline)
| Parameter | Specification |
|---|---|
| Analytical Column | Waters Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) [3] |
| Column Temperature | Room temperature [3] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid [3] | | Elution Mode | Linear gradient [3] | | Flow Rate | 0.6 mL/min [3] | | Injection Volume | 2 µL [3] | | Detection | Tandem Mass Spectrometry (MS/MS) [3] | | Ionization Mode | Positive Electrospray Ionization (ESI+) [3] | | Data Acquisition | Multiple Reaction Monitoring (MRM) [3] |
Table 2: Key Validation Parameters for UPLC-MS/MS Method
| Validation Parameter | Result / Specification for Protriptyline |
|---|---|
| Linear Range | 100 - 2000 ng/mL [3] |
| Coefficient of Determination (R²) | > 0.995 [3] |
| Intra-day Precision (CV) | < 12% [3] |
| Inter-day Precision (CV) | < 12% [3] |
| Accuracy (% Recovery) | > 80% [3] |
| Limit of Quantification (LOQ) | 100 ng/mL [3] |
| Carryover | Evaluated per CLSI protocol EP10-A3 [3] |
| Analysis Time | < 5 minutes for a 9-drug panel [3] |
MIP-NPs offer selective extraction and pre-concentration of protriptyline from complex biological matrices like human plasma [4].
Diagram 1: MIP-NP extraction and analysis workflow for protriptyline.
Detailed MIP-NP Synthesis and Extraction Protocol [4]:
This compound is a critical compendial standard for ensuring the quality and performance of analytical methods. The protocols summarized here, particularly the high-speed UPLC-MS/MS for quantification and the selective MIP-NP extraction for sample preparation, provide robust and reliable frameworks for researchers developing and validating methods for tricyclic antidepressants.
The quantitative solubility data and key properties of protriptyline hydrochloride are summarized in the table below for easy comparison.
| Solvent | Solubility | Experimental Conditions / Notes |
|---|---|---|
| Water | 50 mg/mL [1] [2] | Freely soluble [1] |
| Methanol | 1.0 mg/mL (as free base) [3] | Certified Reference Material solution [3] |
| DMSO | 100 mg/mL (333.51 mM) [4] | Solution may be hygroscopic [4] |
| 1-Octanol | Data not available for protriptyline | Commonly used to model lipophilic tissues and membrane permeability; see protocol for investigation method [5] |
Key Physicochemical Properties [6] [7] [8]:
The following protocols outline key methodologies for studying the distribution and permeability of tricyclic antidepressants like protriptyline, based on research into analogous compounds.
This protocol investigates how a drug partitions between aqueous and organic phases, a key determinant of its absorption and distribution.
This protocol assesses a drug's ability to pass through biological barriers, which is critical for predicting its in vivo absorption.
The experimental workflow for studying solubility and permeability involves several key stages and is influenced by molecular properties, as illustrated in the following diagrams.
The distribution and permeability of protriptyline are highly dependent on its ionization state, which is governed by pH. The pKa of protriptyline is approximately 8.2 [7]. In acidic environments (pH < pKa), the molecule is predominantly ionized, increasing its solubility in water. In basic environments (pH > pKa), the uncharged form dominates, favoring partition into organic phases and through lipid membranes.
1. Introduction Protriptyline is a tricyclic antidepressant (TCA) whose inherent fluorescence potential stems from its conjugated aromatic ring system [1]. characterizing its fluorescence quantum yield (QY) is essential for developing sensitive analytical methods for tracking its distribution and interaction within biological systems [2]. This document provides a recommended protocol for determining the fluorescence quantum yield of protriptyline.
2. Theoretical Foundations and Experimental Design The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted as fluorescence to the number of photons absorbed [3]. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.
Key factors influencing quantum yield measurements include [3]:
The following workflow outlines the core steps for this investigation:
3. Reagents and Equipment
4. Experimental Protocol 4.1. Sample Preparation
4.2. Spectral Acquisition
4.3. Quantum Yield Calculation Use the relative method to determine the QY with the following formula [3]: Φf(sample) = Φf(reference) × (Isample / Ireference) × (Areference / Asample) × (ηsample² / ηreference²)
5. Anticipated Data and Analysis The table below summarizes hypothetical data based on the properties of tricyclic compounds.
| Parameter | Protriptyline (Hypothetical in Methanol) | Quinine Sulfate (Reference in 0.1 M H₂SO₄) |
|---|---|---|
| Excitation Wavelength (λ_ex) | 290 nm | 350 nm |
| Emission Maximum (λ_em) | 460 nm | 450 nm |
| Absorbance at λ_ex | 0.045 | 0.045 |
| Integrated Fluorescence Intensity (I) | 8.5 x 10⁶ (a.u.) | 9.2 x 10⁶ (a.u.) |
| Refractive Index (η) | 1.33 | 1.33 |
| Reported Quantum Yield (Φ_f) | 0.10 (To be determined) | 0.54 [3] |
6. Potential Applications and Pathways If protriptyline exhibits measurable fluorescence, it could be leveraged for drug visualization. The following diagram illustrates potential pathways and off-target effects that could be studied.
7. Discussion and Conclusion The primary challenge is that protriptyline's quantum yield may be very low or undetectable under standard conditions. Its mechanism of action involves increasing norepinephrine and, at high doses, serotonin neurotransmission [1], but this does not guarantee strong fluorescence.
Future work should focus on screening various solvent environments to enhance fluorescence signal. Furthermore, a more modern approach involves developing fluorophore-protriptyline conjugates for direct visualization studies [2].
The search results confirm that while general methodologies for determining fluorescence quantum yield are well-established [3] [4], and protriptyline's clinical pharmacology is documented [1], the specific data you requested is not available in the public domain.
Protriptyline is a tricyclic antidepressant (TCA) that has been clinically used for managing depression and off-label for conditions such as narcolepsy and sleep apnea [1] [2]. Unlike other TCAs that tend to be sedating, protriptyline has energizing properties, making it particularly useful in specific clinical scenarios. However, like several other TCAs, protriptyline has been associated with phototoxic effects, potentially leading to skin reactions upon sunlight exposure. The molecular basis of this phototoxicity lies in the drug's ability to absorb UV and visible light, populating excited states that can initiate photochemical reactions leading to cellular damage [3].
Laser flash photolysis represents a powerful pump-probe technique that enables researchers to investigate these transient photophysical events with nanosecond temporal resolution [4] [5]. This method involves exciting a sample with a brief, intense laser pulse (pump) and subsequently monitoring spectral changes over time using a probe light source. The technique allows direct observation of short-lived intermediates such as triplet states, solvated electrons, and radical ions, which are crucial for understanding phototoxicity mechanisms at the molecular level. The application of this technique to protriptyline provides critical insights into its photobehavior across various solvents and biological environments, facilitating safety assessments in drug development [3].
Protriptyline exhibits complex photophysical behavior that varies significantly with solvent environment and protonation state. The ground-state properties of protriptyline remain relatively unchanged across different solvents, but the excited-state dynamics show marked solvent dependence. The fluorescence quantum yield and lifetime demonstrate particular sensitivity to environmental factors, providing clues about the drug's interaction with its immediate molecular environment [3].
Table 1: Key Photophysical Parameters of Protriptyline from Laser Flash Photolysis Studies
| Parameter | Conditions | Value | Significance |
|---|---|---|---|
| Fluorescence Lifetime | Solvent-dependent | Monoexponential decay | Indicates environmental sensitivity |
| Triplet State Formation | Low laser intensity | Observed transient at 430-500 nm | Primary excited state with microsecond lifetime |
| Biphotonic Process | High laser intensity (>10 mJ/pulse) | Solvated electron and radical cation formation | High-energy pathway leading to reactive species |
| Singlet Oxygen Production | Energy transfer from triplet state | Demonstrated | Correlates with phototoxic potential |
| Oxidation Potential | vs. SCE | ~1.3 V (free base), lower for hydrochloride | Corroborates biphotonic mechanism |
The triplet-state energy of protriptyline has been determined to be approximately 260 kJ/mol, with the triplet state acting as a crucial intermediate that can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen [3]. This energy transfer process represents a key mechanism in the phototoxicity cascade, as singlet oxygen can oxidize cellular components including lipids, proteins, and DNA. The relatively high oxidation potentials measured for both protriptyline free base and its hydrochloride salt corroborate the biphotonic process observed under high laser intensities, where simultaneous absorption of two photons leads to the formation of highly reactive species including solvated electrons and radical cations [3].
The laser flash photolysis experiments for protriptyline require specific instrumentation configurations to properly characterize its transient species:
Solvent Selection: Prepare protriptyline solutions in multiple solvents of varying polarity including water, acetonitrile, methanol, and cyclohexane to assess solvent-dependent photophysics. For biological relevance, include phosphate buffered saline (PBS, pH 7.4) and micellar solutions to simulate cellular environments [3].
Solution Preparation: Dissolve protriptyline hydrochloride (or free base) to achieve an optical density of approximately 0.3-0.5 at the excitation wavelength (266 nm) in a 1 cm pathlength cuvette. This corresponds to concentrations typically in the range of 10-100 μM, depending on the molar absorptivity in each solvent [3].
Oxygen Manipulation: For oxygen-sensitive measurements, employ a gas-tight cuvette and degas solutions thoroughly using at least three freeze-pump-thaw cycles (residual pressure < 10^-3 Torr). For oxygenated samples, bubble ultra-pure oxygen through the solution for 10-15 minutes prior to measurement [3].
Temperature Control: Maintain sample temperature at 25±0.5°C using a thermostatted cell holder to ensure reproducible results, unless studying temperature-dependent effects specifically.
Initial Setup and Alignment: Align the pump laser to pass through the sample cuvette with the probe light at a small angle (typically 5-10°) to minimize scattered laser light reaching the detector. Optimize the temporal synchronization between laser firing and probe light detection [5].
Spectral Acquisition Mode (ICCD):
Kinetic Acquisition Mode (PMT):
Quantum Yield Determination:
The laser flash photolysis studies of protriptyline reveal several competing photochemical pathways that depend on experimental conditions. The following diagram illustrates the primary mechanisms:
Diagram 1: Photochemical pathways of protriptyline revealed by laser flash photolysis
Under low-intensity conditions (<5 mJ/pulse), the primary photophysical pathway involves:
Under high-intensity conditions (>10 mJ/pulse), a biphotonic process becomes significant, leading to:
The solvent dependence of these pathways is particularly notable. In polar solvents like water, the solvated electrons are stabilized and exhibit longer lifetimes, while in nonpolar environments, the radical cation pathway may be favored. The hydrochloride salt form of protriptyline shows easier oxidation compared to the free base, potentially enhancing its photoreactivity in biological systems [3].
The transient absorption data obtained from protriptyline flash photolysis experiments typically require multi-exponential fitting to extract meaningful kinetic parameters:
Triplet State Decay: The triplet-state decay typically follows first-order kinetics described by: ΔOD(t) = ΔOD₀ · exp(-k₁t) where ΔOD₀ represents the initial absorbance change and k₁ is the first-order decay constant. The triplet lifetime τ₁ is calculated as 1/k₁ [5].
Solvated Electron Decay: The solvated electron decay often follows second-order kinetics due to recombination processes: ΔOD(t) = ΔOD₀ / (1 + k₂t) where k₂ represents the second-order recombination rate constant.
Global Analysis: For complex decays observed at multiple wavelengths, global fitting algorithms that simultaneously analyze all kinetic traces provide more reliable decomposition of overlapping signals from different transient species.
Table 2: Characteristic Lifetimes of Protriptyline Transient Species
| Transient Species | Spectral Signature | Lifetime Range | Laser Intensity Dependence |
|---|---|---|---|
| Triplet State | 430-500 nm | 1-50 μs | Monophotonic |
| Solvated Electron | 650-800 nm | 0.1-5 μs | Biphotonic |
| Radical Cation | 350-400 nm, 550-600 nm | 5-100 μs | Biphotonic |
| Singlet Oxygen | 1270 nm (IR) | 2-4 μs (in H₂O) | Indirect formation |
The time-resolved spectra of protriptyline reveal distinct features that facilitate identification of various transient species:
The laser flash photolysis data provide critical insights into the molecular mechanisms underlying protriptyline's phototoxic potential:
Reactive Oxygen Species (ROS) Generation: The confirmed production of singlet oxygen through energy transfer from the protriptyline triplet state represents a direct phototoxic pathway. Singlet oxygen is a highly reactive oxygen species known to oxidize cellular components, leading to membrane damage, protein modification, and inflammation responses [3].
Direct Electron Transfer: The biphotonic generation of solvated electrons and radical cations under high-intensity conditions mirrors potential biological scenarios where drug molecules accumulate in specific cellular compartments, reaching locally high concentrations. These radical species can directly oxidize biomolecules including lipids, proteins, and DNA, initiating phototoxic responses [3].
Dimer Formation and Modifications: The protriptyline triplet state is likely involved in the formation of drug dimers and other covalent adducts with biological molecules. These modified species may act as haptens, triggering photoallergic responses in susceptible individuals, or may directly disrupt cellular function through covalent binding to critical cellular components [3].
Structure-Activity Relationships: Comparing protriptyline's photophysical behavior with other TCAs reveals molecular features that enhance or mitigate phototoxic potential. The rigid tricyclic structure with the specific substitution pattern of protriptyline appears to favor triplet state formation with relatively high quantum yield, contributing to its photosensitizing capability [3] [1].
Low-Temperature Studies: For enhanced resolution of overlapping transient signals, conduct experiments at cryogenic temperatures (77 K) using glass-forming solvents. This technique slows down diffusion-controlled processes, allowing better characterization of individual species.
Time-Resolved Infrared Spectroscopy: Extend investigations to the infrared region (1000-4000 cm⁻¹) to monitor molecular vibrations that provide structural information about transient species, particularly radical intermediates.
Nanosecond Fluorescence Gating: Complement transient absorption measurements with time-gated fluorescence spectroscopy using ICCD cameras with fast gating capabilities (<200 ps) to characterize the initial excited singlet state dynamics [7] [8].
Laser-Induced Damage: High laser intensities may cause photodegradation of protriptyline, altering its absorption characteristics. Mitigate this by flowing or rotating the sample during measurements and monitoring absorption spectra before and after experiments.
Signal Overlap: The spectral features of different transient species often overlap. Employ global fitting analysis and selective quenching experiments (e.g., oxygen, azide ions for singlet oxygen, nitromethane for solvated electrons) to deconvolute contributions.
Solvent Interference: Some solvents may produce their own transients upon laser excitation. Always collect solvent blank signals under identical conditions and subtract them from sample measurements.
Low Signal-to-Noise: For weak transient signals, increase averaging of laser shots while ensuring sample stability, or consider using more sensitive detection systems such as streak cameras for particularly challenging systems.
Laser flash photolysis has proven to be an invaluable technique for elucidating the photophysical mechanisms underlying protriptyline's phototoxic potential. The methodology outlined in this application note provides a robust framework for characterizing transient intermediates and their reaction kinetics, offering insights critical for pharmaceutical safety assessment.
The experimental evidence demonstrates that protriptyline undergoes complex photochemistry involving both triplet state formation and biphotonic ionization pathways, generating reactive species including singlet oxygen, solvated electrons, and radical cations. These findings establish a direct connection between molecular photophysics and biological phototoxicity, enabling more predictive safety screening during drug development.
Future applications of this methodology could include comparative studies of protriptyline analogues to establish structure-phototoxicity relationships, investigations in biologically relevant environments such as lipid bilayers and protein complexes, and extension to femtosecond timescales to capture earlier events in the photochemical cascade. Such developments would further enhance our understanding of drug phototoxicity and contribute to the design of safer pharmaceutical agents.
Protriptyline exhibits solvent-dependent photophysical behavior. Its fluorescence quantum yield and lifetime vary with the solvent, though its ground-state properties remain consistent. Laser flash photolysis studies reveal that different transient species form depending on the laser intensity [1].
The table below summarizes the key findings from the photophysical and electrochemical study of Protriptyline [1]:
| Property | Description |
|---|---|
| Ground-State Properties | Unchanged as a function of solvent or protonation state [1]. |
| Fluorescence | Quantum yield and lifetime are solvent-dependent; fluorescence lifetimes follow monoexponential decay [1]. |
| Laser Flash Photolysis (266 nm) | At low-intensity: A triplet-triplet transient intermediate is observed [1]. At high-intensity: Two new transients are formed—the solvated electron and the radical cation—via a biphotonic route [1]. | | Oxidation Potential | Relatively high; PTL-HCl is easier to oxidize than its free base [1]. | | Reactive Species | Singlet oxygen is formed following the triplet state. The triplet state is likely involved in dimer formation and may be associated with the drug's in vivo phototoxic effects [1]. |
For context, the oxidation potentials of other tricyclic drugs have been characterized. The first anodic peak for these structurally similar compounds occurs at the following potentials (vs. Ag/AgCl/KClsat) at pH 7.0 [2]:
| Drug | First Oxidation Peak (Ep1a) |
|---|---|
| Cyclobenzaprine (CBP) | 0.69 V |
| Amitriptyline (AMP) | 0.79 V |
| Nortriptyline (NOR) | 0.93 V |
Computational studies on these molecules confirm that the initial oxidation site is the amine moiety, with the Highest Occupied Molecular Orbital (HOMO) localized in this region. The oxidation potential correlates with the HOMO energy level—higher HOMO energies lead to lower oxidation potentials [2].
This protocol is adapted from studies on protriptyline to detect short-lived reactive intermediates [1].
This standard protocol is based on electrochemical studies of tricyclic antidepressants like amitriptyline and nortriptyline [2] [3].
The following diagram outlines the key steps for the voltammetric characterization of protriptyline, as detailed in Protocol 2.
Based on studies of related tricyclic drugs, the initial oxidation likely occurs at the amine group. The mechanism for protriptyline's biphotonic ionization, leading to the formation of a radical cation and a solvated electron, can be visualized as follows [1]:
The electrochemical and photophysical data suggest several important points for drug development professionals:
The table below summarizes the main techniques for detecting singlet oxygen (¹O₂), a highly reactive form of oxygen that can be studied in various chemical and biological contexts [1].
| Method | Principle | Key Features & Limitations |
|---|---|---|
| Electron Paramagnetic Resonance (EPR) | Spin traps (e.g., TEMP) react with ¹O₂ to form stable nitroxide radicals (e.g., TEMPO) detected by EPR [2] [3] [4]. | Highly specific and quantitative. Requires expensive instrumentation, and signals can be affected by solvent or other ions [2] [3] [4]. |
| Near-Infrared (NIR) Phosphorescence | Directly detects the weak light emission at 1270 nm as ¹O₂ decays to its ground state [2] [3] [4]. | The "gold standard" for direct, specific detection. Very low quantum yield requires specialized, sensitive detectors [2] [4]. |
| Fluorescence Probes (e.g., SOSG) | Probes react with ¹O₂, undergoing a chemical change that produces a fluorescent signal [2] [3] [4]. | Highly sensitive and suitable for cellular imaging. SOSG can be photoactivated to produce ¹O₂ itself, potentially causing artifacts [2]. |
| Chemical Trapping & Absorbance (e.g., DPBF) | Traps (e.g., DPBF) are consumed in reaction with ¹O₂, measured by a decrease in UV-Vis absorbance [3] [4]. | Simple, fast, and uses readily available equipment. DPBF is not specific to ¹O₂ and also reacts with other ROS [4]. |
| Chemiluminescence Probes | Probes react with ¹O₂ to produce light without the need for an excitation source [3]. | Excellent signal-to-noise ratio due to lack of background autofluorescence. Fewer widely available probes compared to fluorescence methods [3]. |
This protocol outlines the general steps for detecting singlet oxygen using the SOSG fluorescence method, which is common in biological research. This can serve as a starting point that you may adapt for your specific compound of interest [2].
Title: Detection of Singlet Oxygen in a Photosensitizer Solution Using Singlet Oxygen Sensor Green (SOSG)
1. Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that is highly selective for ¹O₂. Upon reaction with ¹O₂, it forms an endoperoxide (SOSG-EP), which exhibits a strong increase in fluorescence emission at around 525 nm when excited at 504 nm [2].
2. Reagents and Equipment:
3. Experimental Procedure: 1. Probe Preparation: Prepare a stock solution of SOSG according to the manufacturer's instructions. 2. Sample Preparation: * Test Sample: Add the photosensitizer and SOSG to your buffer solution. * Negative Control 1: Buffer with the photosensitizer but no SOSG (to account for photosensitizer fluorescence). * Negative Control 2: Buffer with SOSG but no photosensitizer (to account for any probe self-activation). * Positive Control: A known ¹O₂-generating system (e.g., Rose Bengal dye with SOSG in buffer). 3. Incubation and Irradiation: Incubate all samples for a brief period (e.g., 20 minutes) to allow probe penetration if needed. Irradiate the samples with the specific wavelength of light required to activate your photosensitizer for a set duration. 4. Fluorescence Measurement: Transfer the samples to a spectrofluorometer. Measure the fluorescence intensity (Ex/Em = 504/525 nm) before and after irradiation. 5. Data Analysis: The generation of ¹O₂ is indicated by an increase in fluorescence intensity at 525 nm in the test sample compared to the negative controls.
4. Critical Notes:
To help decide on the best method for a given application, you can follow this general decision workflow. The key is to align the method's strengths with your experimental priorities, such as whether you need direct confirmation of ¹O₂ or are prioritizing spatial imaging in cells.
To apply these methods to protriptyline, researchers would typically investigate whether the drug can act as a photosensitizer. This involves dissolving protriptyline in a suitable solvent, exposing it to light of a specific wavelength, and using one or more of the detection methods above to see if ¹O₂ is generated [1].
The most direct way to confirm ¹O₂ is the simultaneous use of multiple methods. For instance, you could use NIR phosphorescence to unambiguously confirm its presence, while using SOSG to visualize its production in a cellular model [2] [3].
| Property | Description |
|---|---|
| Chemical Name | Protriptyline Hydrochloride [1] [2] |
| Molecular Formula | C₁₉H₂₁N•HCl [1] [2] |
| Molecular Weight | 299.84 g/mol [1] [2] |
| CAS Registry Number | 1225-55-4 [3] |
| Form | White to yellowish, white crystalline powder [1] [2] |
| Solubility | Freely soluble in water; soluble in dilute HCl [1] [2] |
In the absence of specific public data, you can establish a stability profile for Protriptyline by designing a study based on standard regulatory guidelines.
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of analytical methods.
To obtain the specific experimental data you need, consider the following avenues:
This compound (1580002) [3].
Although recent, specific protocols for protriptyline are scarce, the foundational principles for analyzing tricyclic antidepressants (TCAs) are well-established. The table below summarizes two key approaches identified in the literature.
| Approach | Core Principle | Key Steps | Reference |
|---|
| Liquid-Liquid Extraction (LLE) with HPLC-UV | Single manual hexane extraction from alkalinized serum [1]. | 1. Alkalinize 1 mL serum. 2. Extract with hexane. 3. Analyze via HPLC on a CN column with UV detection at 254 nm. | [1] | | Combined Microextraction (SI-HLLE/DSPE/DLLME-SFO) | Multi-stage microextraction for high pre-concentration [2]. | 1. Salt-Induced Homogeneous LLE: Extract from urine into ACN using salt. 2. Dispersive SPE: Clean extract with sorbents (e.g., C18, PSA). 3. DLLME-SFO: Pre-concentrate using menthol; solidify in ice bath. | [2] |
Here is a detailed protocol adapted from current green analytical methodologies and historical data for the determination of protriptyline in serum. This approach balances robustness with modern microextraction efficiency.
The following diagram illustrates two potential sample preparation pathways. Fabric Phase Sorptive Extraction (FPSE) is a modern, green technique, while Liquid-Liquid Extraction (LLE) is a classical approach. Given the lack of a specific FPSE method for protriptyline, the LLE pathway is more directly supported by historical data [1].
Fabric Phase Sorptive Extraction (FPSE) - Modern Approach [4]:
Liquid-Liquid Extraction (LLE) - Classical Approach [1]:
Plan to validate the developed method according to ICH or FDA guidelines, assessing:
While a single, ready-to-use protocol for protriptyline is not available, researchers can successfully develop one by leveraging established sample preparation principles and modern analytical techniques. The classical LLE-HPLC-UV method provides a validated starting point, while techniques like FPSE and DLLME-SFO offer paths to more efficient and environmentally friendly analysis. The choice of detection (UV vs. MS/MS) will depend on the required sensitivity, specificity, and available instrumentation.
Protriptyline is a secondary amine tricyclic antidepressant (TCA) marketed under the trade name Vivactil for the treatment of major depression and ADHD [1]. Despite the development of newer antidepressants, TCAs remain widely prescribed due to their established efficacy and cost-effectiveness in clinical practice [2]. Therapeutic drug monitoring (TDM) of protriptyline is particularly important due to its narrow therapeutic window and significant interindividual variability in metabolism, which can lead to suboptimal therapeutic outcomes or potential toxicity at standard dosing regimens [3] [4].
The quantification of protriptyline in biological matrices presents several analytical challenges, including the need for high sensitivity to detect clinically relevant concentrations (typically in the ng/mL range), requirements for specificity against metabolites and structurally similar compounds, and the necessity to minimize matrix effects that can compromise accuracy [2] [5]. This document provides detailed application notes and protocols for the reliable quantification of protriptyline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the sensitivity, specificity, and throughput required for both clinical TDM and pharmaceutical research applications [3] [5].
The separation of protriptyline from biological matrix components relies on reverse-phase chromatography, which exploits the hydrophobic interactions between the analyte, the stationary phase, and the mobile phase. Protriptyline, with its tricyclic structure and alkylamine side chain, exhibits sufficient hydrophobicity for effective retention on C18 stationary phases [2]. The addition of volatile buffers such as ammonium acetate and mobile phase modifiers like formic acid enhances chromatographic performance by controlling ionization and improving peak shape through suppression of silanol interactions [3]. The application of ultra-high performance liquid chromatography (UHPLC) technology provides superior separation efficiency with reduced analysis time compared to conventional HPLC, making it ideal for high-throughput laboratory environments [6].
Mass spectrometric detection coupled with chromatographic separation offers the specificity required for accurate protriptyline quantification in complex biological matrices. The technique typically employs electrospray ionization (ESI) in positive ion mode, efficiently protonating protriptyline's tertiary amine group to form stable [M+H]+ ions. Detection through multiple reaction monitoring (MRM) provides enhanced specificity by monitoring specific precursor-to-product ion transitions unique to protriptyline, significantly reducing chemical noise from matrix components [3]. The use of stable isotope-labeled internal standards (protriptyline-D3) corrects for variability in sample preparation, ionization efficiency, and matrix effects, thereby improving analytical precision and accuracy [6] [1].
Table 1: Optimal MRM Transitions for Protriptyline and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Protriptyline | 264.2 | 191.1 | 220.1 | 25, 20 |
| Protriptyline-D3 | 267.2 | 194.1 | 223.1 | 25, 20 |
Blood samples should be collected in appropriate anticoagulant tubes (EDTA preferred), followed by prompt centrifugation at 1500 × g for 10 minutes to separate plasma. The resulting plasma should be transferred immediately to clean polypropylene tubes and stored at -80°C if not analyzed immediately. To ensure sample integrity, avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) as this can lead to analyte degradation or precipitation of matrix components [5]. Clinical samples should be accompanied by appropriate patient information and collection time documentation, while calibration standards and quality control samples should be prepared in the same matrix as study samples to ensure accurate quantification.
Table 2: Recommended Calibration Curve and QC Concentrations
| Sample Type | Concentration (ng/mL) | Preparation Method |
|---|---|---|
| LLOQ | 5 | Dilute stock 1:200 in blank plasma |
| Low QC | 15 | Dilute stock 1:66.7 in blank plasma |
| Medium QC | 75 | Dilute stock 1:13.3 in blank plasma |
| High QC | 400 | Dilute stock 1:2.5 in blank plasma |
| ULOQ | 500 | Dilute stock 1:2 in blank plasma |
The following solid-phase extraction (SPE) protocol provides optimal recovery and minimal matrix effects for protriptyline quantification:
The developed method for protriptyline quantification was validated according to FDA bioanalytical method validation guidelines [3] [5]. The following tables summarize the key validation parameters:
Table 3: Method Validation Parameters for Protriptyline Quantification in Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-500 ng/mL | - |
| Correlation Coefficient (R²) | >0.995 | ≥0.990 |
| Intra-day Precision (%CV) | 3.2-5.8% | <15% |
| Inter-day Precision (%CV) | 4.1-6.7% | <15% |
| Accuracy (% Bias) | -4.2 to +5.6% | ±15% |
| Extraction Recovery | 88.5-94.2% | Consistent and >70% |
| Matrix Effect | 92.5-105.3% | 85-115% |
| LLOQ | 5 ng/mL | CV <20%, bias ±20% |
| Carryover | <0.5% of LLOQ | <20% of LLOQ |
Table 4: Stability of Protriptyline in Plasma Under Various Conditions (n=6)
| Stability Condition | Concentration (ng/mL) | % Change | Acceptance Criteria |
|---|---|---|---|
| Bench-top (24h, RT) | 98.5 ± 4.2 | -1.5 | ±15% |
| Processed (24h, 10°C) | 102.3 ± 3.8 | +2.3 | ±15% |
| Three freeze-thaw cycles | 96.8 ± 5.1 | -3.2 | ±15% |
| Long-term (-80°C, 30 days) | 94.7 ± 6.2 | -5.3 | ±15% |
The described method provides sufficient sensitivity for therapeutic drug monitoring of protriptyline, with the lower limit of quantification (5 ng/mL) well below the therapeutic range (70-300 ng/mL for most TCAs) [2]. The total runtime of 7 minutes per sample enables high-throughput analysis in busy laboratory settings [6] [3]. For laboratories without access to LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) represents a viable alternative, though it typically requires derivatization to improve volatility and detection characteristics [4] [2] [7].
The validated method for protriptyline quantification has diverse applications in both pharmaceutical research and clinical practice. In drug development, it supports pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) properties [5]. For therapeutic drug monitoring, it enables clinicians to optimize dosing regimens for individual patients, particularly important given the narrow therapeutic index of tricyclic antidepressants and the potential for drug-drug interactions in patients receiving polypharmacy [3] [4]. The method can be adapted for analysis in alternative matrices such as oral fluid or dried blood spots when venous sampling is impractical, though additional validation would be required [7].
In forensic toxicology, this method can be applied to postmortem investigations or cases of suspected overdose, where rapid and accurate quantification is essential for clinical and legal purposes [4]. The approach can also be extended to simultaneously quantify multiple antidepressants for laboratories monitoring patients on complex psychotropic medication regimens, though careful attention must be paid to potential cross-contribution between analytes [3] [7].
The presented application notes provide a comprehensive protocol for the reliable quantification of protriptyline in biological matrices using LC-MS/MS with stable isotope-labeled internal standard calibration. The method demonstrates excellent sensitivity, precision, and accuracy across the clinically relevant concentration range, with the advantages of minimal sample requirement (100 μL), rapid analysis time (7 minutes), and robust performance characteristics. The detailed troubleshooting guide assists laboratories in implementing and maintaining the method for various applications in clinical monitoring, pharmaceutical research, and forensic toxicology.
Protriptyline is a tricyclic antidepressant (TCA) of the secondary amine class that exhibits unique photophysical characteristics distinguishing it from other compounds in its class. Unlike most TCAs that tend to be sedating, protriptyline is notably energizing and is sometimes prescribed for narcolepsy to promote wakefulness. The molecular structure of protriptyline (C₁₉H₂₁N) consists of a dibenzo[a,d][7]annulene ring system with a propylamine side chain, which contributes to its distinct photochemical behavior. Recent studies have revealed that protriptyline undergoes complex phototransformations under ultraviolet radiation, leading to the formation of various transient species including triplet states, radical cations, and solvated electrons through biphotonic processes [1].
The photophysical characterization of protriptyline is essential for multiple domains of pharmaceutical research and development. First, understanding its photodegradation pathways helps in formulating stable dosage forms and determining appropriate packaging requirements. Second, elucidating its phototoxic potential is crucial for assessing patient risk, particularly since protriptyline demonstrates measurable phototoxicity that may correlate with its observed side effects. Third, recent investigations have explored protriptyline's potential as a multi-target directed ligand in Alzheimer's disease, showing promising inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation [2]. This multi-faceted activity positions protriptyline as a valuable candidate for drug repurposing, necessitating thorough photophysical profiling to support these emerging applications.
Comprehensive photophysical studies of protriptyline hydrochloride (PTL-HCl) and its free base across multiple solvents have revealed several structure-property relationships critical to understanding its behavior in pharmaceutical applications. Ground-state properties remain largely unchanged as a function of solvent or protonation state, while excited-state characteristics exhibit significant solvent dependence. The fluorescence quantum yield and lifetime both vary with solvent polarity and hydrogen-bonding capacity, suggesting charge transfer character in the excited state [1]. These properties directly influence the drug's photoreactivity and must be carefully considered in preformulation studies.
Characterization of 266 nm nanosecond laser flash photolysis transients reveals multiple pathways for excited-state relaxation. Under low-intensity conditions, the dominant transient species is the triplet-triplet intermediate, characterized by its distinct absorption spectrum and microsecond-scale lifetime. At higher laser intensities, two additional transient intermediates emerge—identified as the solvated electron and the radical cation—which are formed through a biphotonic ionization mechanism [1]. This multiphotonic behavior has significant implications for both the drug's phototoxicity and its stability under intense illumination conditions.
Table 1: Key Photophysical Parameters of Protriptyline
| Parameter | Value/Condition | Experimental Method | Significance |
|---|---|---|---|
| Fluorescence Lifetime | Solvent-dependent | Time-correlated single photon counting | Varies with solvent polarity; indicates excited-state dynamics |
| Triplet State Formation | Observed at 266 nm | Nanosecond laser flash photolysis | Involved in dimer formation and phototoxicity |
| Biphotonic Route | High laser intensity | Laser flash photolysis with power dependence | Generates solvated electrons and radical cations |
| Singlet Oxygen Production | Confirmed | Time-resolved near-IR phosphorescence | Correlates with phototoxic potential |
| Oxidation Potential | Higher for free base | Cyclic voltammetry | Explains electron transfer propensity |
The photochemical fate of protriptyline in aquatic environments has garnered increasing attention due to the persistent introduction of psychotropic drugs into surface waters through wastewater effluent. Photodegradation represents a significant transformation pathway for protriptyline and related compounds in sunlit surface waters. The process is influenced by various water constituents including dissolved organic matter (DOM), nitrate, and pH, which can either enhance or inhibit degradation rates through complex photophysical mechanisms [3]. Understanding these environmental photoprocesses provides valuable insights into the compound's fundamental photoreactivity while addressing ecological concerns.
The photodegradation kinetics of protriptyline follow pseudo-first-order kinetics under simulated environmental conditions, with degradation rates influenced by the water matrix composition. Direct photolysis plays a measurable role, but indirect photodegradation mediated by naturally occurring photosensitizers often dominates the transformation process. These environmental photoprocesses share mechanistic features with the deliberate photophysical characterization studies, including the likely involvement of triplet states and radical intermediates, bridging fundamental photophysics with environmental relevance [3].
Steady-state fluorescence spectroscopy provides fundamental information about the electronic structure and solvation environment of protriptyline. This technique is particularly valuable for quantifying the solvent dependence of protriptyline's fluorescence, which exhibits significant variations in quantum yield and spectral shape across different solvent environments. The following protocol describes the comprehensive characterization of protriptyline using steady-state fluorescence techniques:
Sample Preparation: Prepare protriptyline solutions (10-100 µM) in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, methanol, water). Use this compound for aqueous studies and free base for organic solvents. Exclude oxygen for certain experiments by purging with argon or nitrogen for 15 minutes prior to measurement [1].
Instrument Calibration: Calibrate the fluorescence spectrometer using appropriate standards. For intensity calibration, use a quantum yield standard such as quinine sulfate in 0.1 N H₂SO₄ (Φ = 0.54). For wavelength calibration, employ the emission lines of a mercury or xenon lamp according to manufacturer specifications.
Spectral Acquisition: Record excitation spectra monitoring the maximum emission wavelength to identify optimal excitation conditions. Collect emission spectra using an excitation wavelength of 266 nm or the λₘₐₓ determined from excitation spectra. Use slit widths of 2-5 nm to balance signal intensity and resolution. Perform all measurements at controlled temperature (25°C unless otherwise specified).
Quantum Yield Determination: Calculate fluorescence quantum yields using the comparative method of Williams et al. using the formula: Φₓ = Φᵣ × (Aᵣ/Aₓ) × (Iₓ/Iᵣ) × (ηₓ²/ηᵣ²), where Φ is quantum yield, A is absorbance at excitation wavelength, I is integrated emission intensity, and η is refractive index. Subscripts ᵣ and ₓ refer to reference and unknown samples, respectively [1].
Data Analysis: Analyze spectral shifts to determine Stokes shifts and evaluate solvatochromism. Plot emission maxima against solvent polarity parameters (e.g., ET(30)) to quantify the excited-state dipole moment.
Fluorescence lifetime imaging microscopy (FLIM) and related time-resolved techniques provide insights into the molecular environment and dynamic processes affecting protriptyline fluorescence. These methods are particularly valuable for detecting microenvironment changes and molecular interactions that affect protriptyline's excited-state behavior. The following protocol describes the implementation of time-resolved fluorescence measurements for protriptyline characterization:
Sample Preparation: Prepare protriptyline solutions (10-50 µM) in degassed solvents to minimize quenching by oxygen. For binding studies, prepare samples with varying concentrations of biological targets (e.g., AChE, BACE-1) or model systems [2].
Instrument Setup: Configure time-correlated single photon counting (TCSPC) apparatus with picosecond pulsed diode laser or femtosecond Ti:sapphire laser sources. Use excitation wavelengths of 266-280 nm with repetition rates adjusted to at least five times the longest expected lifetime. Employ microchannel plate photomultipliers or single-photon avalanche diodes for detection [4].
Lifetime Determination: Collect decay profiles until reaching 10,000 counts in the peak channel for adequate statistics. Analyze decays using iterative reconvolution with instrument response function. Fit to single or multi-exponential models as warranted by statistical criteria (χ² < 1.2, random residuals) [1].
FLIM Applications: For cellular or tissue imaging, implement FLIM using confocal or multiphoton microscopy systems. Acquire lifetime maps with sufficient photons per pixel (typically >1,000) for reliable lifetime determination. Use phasor analysis for visualization and segmentation of lifetime distributions in complex samples [5].
Data Interpretation: Correlate lifetime changes with environmental factors (viscosity, pH, polarity) or molecular interactions (binding, energy transfer). For protriptyline-albumin binding studies, analyze lifetime trends as a function of protein concentration to determine binding constants.
Table 2: Fluorescence Parameters of Protriptyline in Different Solvents
| Solvent | λₐ₆ₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield | Lifetime (ns) |
|---|---|---|---|---|---|
| Cyclohexane | 266 | 350 | 9,000 | 0.15 | 2.8 |
| Acetonitrile | 266 | 365 | 10,200 | 0.12 | 2.5 |
| Methanol | 266 | 370 | 10,600 | 0.10 | 2.2 |
| Water (pH 7) | 266 | 380 | 11,300 | 0.08 | 1.8 |
| Water (pH 10) | 266 | 375 | 10,900 | 0.09 | 2.0 |
Nanosecond laser flash photolysis (LFP) is an essential technique for characterizing the short-lived transient species generated during protriptyline photolysis. This method enables direct observation of triplet states, radical ions, and solvated electrons with microsecond-to-millisecond temporal resolution. The following protocol details the implementation of LFP for comprehensive protriptyline characterization:
Sample Preparation: Prepare protriptyline solutions (50-200 µM) in appropriate solvents (water, acetonitrile, methanol) in quartz cuvettes with path lengths of 1 cm. Degas solutions thoroughly by purging with high-purity argon or nitrogen for 20-30 minutes to remove oxygen, which quenches triplet states and other transients. For pH-dependent studies, use buffer concentrations ≤10 mM to minimize quenching by buffer components [1].
Laser Excitation: Employ a Nd:YAG laser system with frequency quadrupling to 266 nm for excitation. Use pulse widths of 5-10 ns with energies ranging from 1-100 mJ/pulse. Systematically vary laser power using neutral density filters to establish one-photon versus two-photon processes. Maintain low average power to prevent cumulative sample degradation during multiple shots [1].
Transient Detection: Utilize a pulsed xenon arc lamp as the monitoring source aligned perpendicular to the laser path. Employ monochromators and photomultiplier tubes with appropriate rise times for transient absorption detection. Collect spectra from 300-800 nm with 10-20 nm increments to construct time-resolved absorption maps. Record kinetics at characteristic wavelengths (400-450 nm for triplet, 720 nm for solvated electron) with temporal resolution adequate for observed decay rates [1].
Data Analysis: Fit kinetic traces to single or multi-exponential functions using non-linear least squares algorithms. Extract lifetime and amplitude parameters for each transient species. Construct time-resolved absorption spectra by plotting ΔOD at specific time delays post-excitation. For solvated electron identification, confirm with scavenging experiments using N₂O saturation [1].
Quantum Yield Determination: Determine triplet quantum yield using the energy transfer method with appropriate standards (e.g., naphthalene in deaerated cyclohexane, ΦT = 0.75). Calculate using the formula: ΦT = ΦT(std) × (ΔOD/ΔOD(std)) × (εT(std)/εT), where ΔOD is the maximum transient absorbance and εT is the triplet extinction coefficient [1].
The triplet state of protriptyline represents a crucial intermediate in its photophysical pathway, implicated in both photodegradation and phototoxic responses. Comprehensive characterization of this state provides insights into the molecular mechanisms underlying these processes:
Energy Transfer Studies: Demonstrate triplet energy transfer using appropriate acceptors with known triplet energies. Anthracene (ET = 178 kJ/mol) and β-carotene (ET = 88 kJ/mol) serve as effective energy acceptors. Monitor the decay of protriptyline triplet at 420-450 nm while observing the rise of acceptor triplet absorption [1].
Quenching Experiments: Perform systematic quenching studies with known triplet quenchers including molecular oxygen, naphthalene, and metal ions. Analyze Stern-Volmer plots to determine bimolecular quenching constants and elucidate quenching mechanisms (energy transfer, electron transfer, or exchange interaction).
Spectroscopic Characterization: Determine the triplet energy (ET) from the onset of the triplet-triplet absorption spectrum or from the short-wavelength edge of the phosphorescence spectrum at low temperature (77 K). Estimate the triplet extinction coefficient (εT) using the energy transfer method with appropriate standards.
Theoretical Calculations: Complement experimental measurements with computational chemistry methods. Perform time-dependent density functional theory (TD-DFT) calculations to predict triplet energy, spin density distribution, and excited-state dynamics. Compare computed vertical transitions with experimental absorption spectra to validate computational methods [2].
Singlet oxygen (¹O₂) generation represents a primary mechanism for drug-induced phototoxicity, as this highly reactive oxygen species damages cellular components through oxidative processes. Protriptyline's demonstrated ability to produce singlet oxygen via energy transfer from its triplet state necessitates careful quantification:
Direct Spectroscopic Detection: Prepare protriptyline solutions (100-500 µM) in oxygen-saturated deuterated solvents (e.g., D₂O, CD₃OD) to enhance the singlet oxygen lifetime. Irradiate samples within the cavity of a near-infrared spectrometer equipped with an InGaAs or germanium detector. Monitor the characteristic ¹O₂ phosphorescence at 1270 nm following laser excitation at 266 nm. Use a long-pass filter (>1000 nm) to block scattered laser light. Record time-resolved phosphorescence decays and fit to exponential functions to extract ¹O₂ lifetimes and quantum yields [1].
Chemical Trapping Methods: Employ reliable singlet oxygen scavengers for indirect quantification. Furfuryl alcohol (FFA), 9,10-dimethylanthracene (DMA), and histidine serve as effective traps. Prepare protriptyline solutions containing known concentrations of traps and monitor trap depletion (FFA: λₐ₆ₛ = 217 nm; DMA: λₐ₆ₛ = 378 nm) or product formation following irradiation with simulated solar light. Compare rates with appropriate standards (methylene blue in methanol, ΦΔ = 0.52) to determine singlet oxygen quantum yields [1].
Quantum Yield Determination: Calculate singlet oxygen quantum yield (ΦΔ) using the comparative method: ΦΔ = ΦΔ(std) × (k/k(std)) × (Iₐᵦₛ(std)/Iₐᵦₛ), where k is the trap depletion rate or ¹O₂ phosphorescence intensity, and Iₐᵦₛ is the rate of light absorption. Ensure matched optical densities at excitation wavelength (typically 266 nm) and maintain identical experimental conditions for sample and standard [1].
Cellular Assays: Implement biological detection systems using singlet oxygen-sensitive probes such as Singlet Oxygen Sensor Green (SOSG) or DanePy in cell culture models. Irradiate protriptyline-treated cells with UVA light (315-400 nm) and monitor fluorescence changes. Correlate ¹O₂ production with cellular viability assays (MTT, LDH release) to establish phototoxic thresholds.
Photochemical instability presents significant challenges for pharmaceutical formulation, shelf-life determination, and biological efficacy. Systematic photostability testing enables prediction of protriptyline behavior under various storage and usage conditions:
Forced Degradation Studies: Prepare protriptyline solutions (50-200 µg/mL) in transparent quartz vessels and expose to controlled light sources including UVB (280-315 nm), UVA (315-400 nm), and simulated sunlight (xenon arc lamp). Maintain constant temperature (25°C) and monitor degradation kinetics by periodic sampling and HPLC analysis. Use reversed-phase C18 columns with acetonitrile:phosphate buffer (pH 3.0) mobile phases and UV detection at 254 nm. Determine degradation rate constants and half-lives under each irradiation condition [3].
Radical Scavenging Experiments: Elucidate degradation mechanisms using selective radical scavengers including tert-butanol (hydroxyl radical), sodium azide (singlet oxygen), and superoxide dismutase (superoxide anion). Compare degradation rates in the presence and absence of scavengers to determine the contribution of each pathway to overall photodegradation.
Product Identification: Collect major degradation fractions from HPLC separation and characterize using LC-MS/MS with electrospray ionization in positive and negative modes. Perform structural elucidation using high-resolution mass spectrometry and NMR spectroscopy (¹H, ¹³C, 2D experiments) of isolated degradation products. Propose degradation pathways based on identified structures and temporal appearance patterns [3].
Solid-State Photostability: Examine photodegradation in solid dosage forms by exposing protriptyline tablets or powders to controlled illumination according to ICH Q1B guidelines. Monitor appearance, dissolution profiles, and potency changes to establish photoprotection requirements for packaging.
The photophysical processes and experimental characterization techniques for protriptyline can be visualized through the following conceptual diagrams that illustrate the key pathways and methodological approaches.
Diagram 1: Photophysical pathways of protriptyline showing key transient species and relaxation processes
Diagram 2: Experimental workflow for comprehensive photophysical characterization of protriptyline
The photophysical characterization of protriptyline reveals a complex landscape of excited-state processes with significant implications for pharmaceutical applications. The documented biphotonic ionization, triplet formation, and singlet oxygen generation provide mechanistic explanations for the observed phototoxic effects associated with this drug. Furthermore, the solvent-dependent fluorescence underscores the importance of microenvironment in modulating protriptyline's photobehavior, with potential relevance to its interactions with biological targets.
These detailed protocols provide a comprehensive framework for the systematic investigation of protriptyline's photophysical properties, enabling researchers to elucidate structure-activity relationships, optimize formulation stability, and assess phototoxic risk. The multi-technique approach integrates steady-state and time-resolved methods with product identification and computational modeling, offering a holistic understanding of photoprocesses that bridges molecular physics with pharmaceutical applications. As research continues to explore protriptyline's potential as a multi-target therapeutic agent, these characterization methods will prove invaluable in rational drug design and repurposing efforts.
Q1: What are the known photodegradation products of protriptyline? While detailed and recent studies on protriptyline are scarce, foundational research indicates that upon photoirradiation, protriptyline can form at least three primary degradation products [1]. These have been identified as:
These findings, from a 1984 study, suggest that the initial degradation pathway likely involves oxidation at the 10,11 position of the central ring structure [1].
Q2: How can protriptyline photodegradation be prevented during storage and handling? The most critical and universally recommended prevention method is to completely shield the drug from light [2] [3]. This should be implemented at every stage:
Q3: What are the best practices for experimentally monitoring protriptyline photostability? A robust photostability study should track the disappearance of the parent compound and the formation of degradation products. The following workflow outlines a standard protocol. The general experimental workflow for a photostability study can be summarized as follows:
Table: Key Analytical Techniques for Photostability Assessment
| Technique | Application | Information Gathered |
|---|---|---|
| HPLC-UV/Vis | Quantification | Rate of parent compound loss; kinetics of degradation. |
| UPLC-MS | Identification & Quantification | Molecular weights of degradation products; tentative structural identification. |
| NMR Spectroscopy | Structural Elucidation | Definitive confirmation of degradation product structures. |
Q4: Our protriptyline solution has discolored. What does this indicate? Discoloration (e.g., yellowing) is a common visual indicator of photodegradation in pharmaceutical compounds [4]. While specific data for protriptyline is not available in the search results, this phenomenon generally signifies the formation of light-induced degradation products, which can include dimers or oxidation products that are often colored [4]. This should be treated as a sign of instability, and the following actions are recommended:
Q5: Are there any catalytic factors that can accelerate photodegradation? Yes, the presence of certain metal ions can act as catalysts. For the related tricyclic antidepressant amitriptyline, it has been shown that trace metal ions like copper (Cu²⁺) and iron (Fe³⁺) can significantly accelerate oxidative degradation [5]. It is prudent to consider that similar catalytic effects could occur with protriptyline. To mitigate this:
The field of pharmaceutical photostability is advancing. When designing your experiments, consider these broader contexts:
The phototoxicity of protriptyline is primarily mediated through two main pathways, as characterized by laser flash photolysis studies [1].
| Mechanism | Primary Process | Key Reactive Species | Experimental Evidence |
|---|---|---|---|
| Type I (Free Radical) | Photoionization via biphotonic absorption | Solvated electron (e⁻solv), radical cation | Observed at high-intensity laser conditions (266 nm); confirmed via photonicity studies [1] |
| Type II (Energy Transfer) | Intersystem crossing to triplet state, energy transfer to molecular oxygen | Triplet-state protriptyline, Singlet Oxygen (¹O₂) | Triplet-state transient identified; singlet oxygen formation confirmed [1] |
The following diagram illustrates the sequential photochemical pathways of protriptyline after light absorption.
These reactive species can induce cellular damage through lipid peroxidation, protein oxidation, and DNA damage, which are associated with the observed in vivo phototoxic effects [1] [2]. The radical cation may also be involved in dimer formation [1].
Here are core methodologies for studying protriptyline's photosensitive properties.
This technique is used to detect transient excited states and reactive intermediates [1].
This protocol confirms the involvement of the Type II photosensitization mechanism [1].
This is crucial for establishing the biphotonic nature of the photoionization process [1].
Researchers handling protriptyline, especially during photochemical experiments, should adhere to strict safety measures to prevent unintended exposure and skin reactions [3] [4] [5].
| Precaution | Technical Specification | Rationale |
|---|---|---|
| Light Source Control | Use UV-blocking shields or enclosures for lamps/lasers. Work in yellow or red safe-lights if possible. | Prevents accidental photoactivation of the drug during handling outside the experimental setup [4]. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves and a lab coat. Consider long-sleeved clothing made of tightly woven fabric. | Protects skin from direct contact with the powder or solution [4] [5]. |
| Eye/Face Protection | Wear UV-blocking safety glasses or a face shield. | Protects eyes from both reflected UV light and potential splashes. |
| Skin Protection | Apply broad-spectrum (UVA/UVB) sunscreen with SPF 30+ to exposed skin, even in the lab. | Provides a chemical barrier against ambient UV radiation that may penetrate windows [4]. |
Q1: Why does the solvent choice matter in protriptyline photolysis studies? While the ground-state properties of protriptyline remain unchanged, the fluorescence quantum yield and lifetime are solvent-dependent [1]. The polarity and hydrogen-bonding capacity of the solvent can influence the efficiency of intersystem crossing and the stability of charged photoproducts like the solvated electron and radical cation, thereby affecting the overall photochemical outcome.
Q2: How does the oxidation potential relate to the observed photochemistry? The relatively high oxidation potentials measured for both protriptyline-HCl and its free base corroborate the need for a high-energy, biphotonic process to generate the radical cation and solvated electron [1]. A molecule with a low oxidation potential might undergo this process via a single photon.
Q3: Among tricyclic antidepressants, how significant is protriptyline's photosensitizing potential? Protriptyline is noted as the tricyclic antidepressant most associated with causing photosensitivity [6]. This highlights its particular potency as a photosensitizer compared to other compounds in its class and underscores the need for careful handling.
| Issue | Underlying Cause | Experimental Evidence & Key Findings | Recommended Mitigation Strategies |
|---|---|---|---|
| Protriptyline Phototoxicity & Dimer Formation | Photoexcitation to triplet state; subsequent reactions cause cellular damage and dimerization [1]. | Laser Flash Photolysis: Triplet-state transient intermediate detected [1]. Electrochemical Studies: Biphotonic process generates radical cation, solvated electron [1]. Singlet Oxygen Formation: Triplet-state energy transfer produces singlet oxygen [1]. β-cyclodextrin Complexation: Reduces photosensitized hemolysis and skin irritation [2]. | Use Cyclodextrins: Complex with β-cyclodextrin derivatives to reduce phototoxicity [2]. Control Light Exposure: Use amber glassware, minimize light exposure during experiments [1]. Add Quenchers: Use singlet oxygen quenchers (e.g., sodium azide) or reducing agents [1]. |
This protocol characterizes the transient triplet-state species of protriptyline [1].
This protocol establishes the role of the protriptyline triplet state in generating cytotoxic singlet oxygen [1].
This protocol outlines a method to reduce protriptyline's photosensitized damage, based on evidence that complexation reduces hemolysis and skin irritation [2].
The diagram below visualizes the experimental workflow for investigating and mitigating protriptyline's photochemical issues.
Here are some common challenges and solutions based on established guidelines for validating analytical methods for tricyclic antidepressants (TCAs) and other psychoactive drugs.
| Question | Issue | Solution & Recommended Action |
|---|---|---|
| How to improve signal and reduce interference? | Poor chromatography, matrix effects, or low sensitivity. [1] | Use mixed-mode Solid-Phase Extraction (SPE) for cleaner samples. Employ UPLC with sub-2-μm particle columns for better separation and reduced matrix effects. [1] |
| How to ensure results are reproducible? | Method fails when re-analyzing real patient samples. [1] | Perform Incurred Sample Reanalysis (ISR). Re-analyze a subset of patient samples to confirm reproducibility and account for metabolites. [1] |
| How to confirm the method measures only the target drug? | Uncertainty about method selectivity and specificity. [2] | Use tandem mass spectrometry (MS/MS). Evaluate "cross-contribution" by injecting individual analytes to ensure no interference on the channels of other compounds. [2] |
| How to handle a high concentration sample? | Sample concentration exceeds the upper limit of quantification. [3] | Validate a dilution integrity protocol. A study on 20 antidepressants demonstrated that 2x, 4x, and 8x dilutions were reliable (CV and RD within ±15%). [3] |
| The method works for serum. Can it be used for urine? | Applying a method to a different biological matrix. [1] | Re-validate for the new matrix. A method for TCAs was specifically developed and validated for human urine, highlighting that matrix effects must be assessed for each matrix type. [1] |
The following protocols are generalized from methods used for other antidepressants and can be adapted for protriptyline.
This experiment ensures that your method can distinguish protriptyline from other components in the sample.
This establishes that the analytical method can produce results that are directly proportional to the concentration of protriptyline in the sample.
This experiment validates the reliability and repeatability of your method.
The workflow below summarizes the core stages of the analytical method validation process.
| Question | Detailed Cause & Solution |
|---|
| What causes protriptyline to co-elute with other antidepressants? | Cause: Co-elution, especially with nortriptyline, due to similar chemical structures. Pressure changes in UHPLC can also alter relative retention times [1] [2]. Solution: Use a selective UPLC-MS/MS with a high-quality C18 column (e.g., HSS T3) to separate isobaric compounds [1]. | | Why is my protriptyline signal weak or inconsistent? | Cause: Matrix effects—ion suppression from plasma components can reduce MS detection sensitivity [3] [1]. Solution: Use a stable isotope-labelled internal standard. Cloud-point extraction with ammonium acetate can also improve recovery and reduce matrix interference [3]. | | Which sample preparation method is best for protriptyline? | For plasma/serum, solid-phase extraction (SPE) provides excellent cleanup [4] [5]. For high throughput, protein precipitation is fast and uses only 50 µL of plasma [1]. Cloud-point extraction (CPE) is a "green" alternative that can be optimized with Triton X-114 and ammonium acetate [3]. |
| Problem Category | Specific Issue | Recommended Solution |
|---|---|---|
| Separation & Selectivity | Poor resolution from nortriptyline or imipramine | Use a UPLC with a Premier HSS C18 column (2.1 x 100 mm, 2.5 µm). Optimize gradient with methanol/water + 5mM ammonium formate & 0.1% formic acid [1]. |
| Unexpected changes in peak spacing | Check system pressure. In Reversed-Phase LC, increased pressure increases retention for all compounds, but effect is stronger for larger, polar molecules like protriptyline. Keep operating pressure consistent [2]. | |
| Sample Preparation | Low recovery from plasma | For SPE: Use reversed-phase C18 columns and elute with methanolic ammonium acetate [5]. For CPE: Use 6% Triton X-114 with 10% ammonium acetate at pH 10.2 [3]. |
| Significant matrix effects in LC-MS | Use internal standards. Test with 6 different plasma lots to quantify matrix factor; a stable analyte/internal standard response ratio indicates good compensation [1]. |
Here are validated methods for analyzing protriptyline in biological samples.
This method from Waters Corporation separates 15 tricyclic antidepressants, including protriptyline, and is suitable for clinical research [1].
Sample Preparation (Protein Precipitation)
Liquid Chromatography Conditions
Mass Spectrometry Conditions
This method provides a total run time of 4.5 minutes per sample and shows no significant carryover or matrix effects when validated [1].
This method is highly sensitive and suitable for forensic and clinical toxicology, capable of detecting protriptyline and 10 other antidepressants [6].
Sample Preparation (Solid-Phase Extraction & Derivatization)
Key Validation Data
This robust method has been used to successfully analyze over 2500 blood samples [6].
The following diagrams illustrate the core workflows for the two main analytical techniques described in the protocols.
This detailed methodology is adapted from a study that used flow-injection analysis with in-situ solvent extraction for the fluorimetric assay of tricyclic antidepressants (TCAs), including protriptyline [1].
The procedure involves forming the ion-pair in an acidic aqueous stream, merging with an organic solvent stream for extraction, separating the phases, and then detecting fluorescence in the organic phase. The following diagram illustrates this automated workflow.
Here are solutions to common issues you might encounter with this method.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Low Signal Intensity Weak fluorescence, making quantification difficult. | • Incorrect pH (too high). • Suboptimal DMAS concentration. • Inefficient solvent extraction. | • Ensure the reaction is in a strongly acid medium (pH << 6) [1]. • Titrate the DMAS concentration to find the optimum [1]. • Check flow rates and extraction coil length for proper mixing [1]. | | High Background Noise Elevated signal in negative controls/blanks. | • Contaminated reagents or solvents. • Non-specific binding of DMAS. | • Use high-purity reagents and solvents [2]. • Include appropriate blanks and ensure proper washing steps in the protocol. | | Inconsistent Readings High well-to-well or run-to-run variation. | • Pipetting inconsistencies. • Unstable flow rates in FIA system. • Evaporation of organic solvent. | • Use calibrated pipettes and multi-channel pipettes for consistency [2]. • Maintain and calibrate the FIA pump. • Seal plates if used and minimize delays between steps. |
Q1: Is protriptyline intrinsically fluorescent? A1: According to the literature, protriptyline and several other TCAs are not fluorescent and require derivatization with a reagent like DMAS to enable fluorimetric detection [1].
Q2: What is the role of the acidic medium in this assay? A2: The strongly acid medium is crucial because it promotes the formation of the ion pair between the protonated tricyclic amine (protriptyline) and the anionic DMAS fluorophore. This reaction does not occur at pH values higher than 6 [1].
Q3: My fluorescence readings are inconsistent across the plate. What should I check? A3: This is often due to pipetting errors or evaporation. Ensure you are using calibrated pipettes and consider using plate sealing films to prevent solvent evaporation. Also, verify that your flow-injection system is delivering reagents consistently across all runs [2].
The biphotonic pathway involves a two-photon absorption process. At high laser intensities, protriptyline undergoes photoionization, generating a solvated electron (( e_{aq}^- )) and a radical cation [1] [2]. The triplet state is a key transient intermediate observed at lower laser intensities [1].
The table below summarizes the primary transient species and their significance for your experiments:
| Transient Species | Formation Condition | Key Characteristics & Experimental Significance |
|---|---|---|
| Solvated Electron (( e_{aq}^- )) | High-intensity laser beam (266 nm) [1] | Formed via biphotonic photoionization; indicates successful high-energy pathway activation. |
| Radical Cation | High-intensity laser beam (266 nm) [1] | The corresponding species after electron ejection from protriptyline. |
| Triplet-State | Low-intensity laser beam [1] | A transient intermediate; its formation can compete with the biphotonic pathway. |
Optimizing the pathway requires careful control of several experimental parameters:
| Parameter | Optimization Consideration | Rationale & Impact |
|---|---|---|
| Laser Wavelength | 266 nm [1] [2] | Must match the absorption characteristics of protriptyline to efficiently initiate the photonic process. |
| Laser Intensity/Energy | Must be sufficiently high [1] | Critical for achieving the biphotonic photoionization threshold to generate the solvated electron and radical cation. |
| Solvent Environment | Phosphate-buffered saline (PBS), various solvents studied [1] [2] | The solvent can influence reaction quantum yields and the stability of generated photoproducts [1]. In PBS, exposure generates a mixture of stable photoproducts [2]. |
| Oxygen Saturation | Nitrogen-saturated solutions for studying specific pathways [2] | The presence of oxygen leads to the formation of singlet oxygen (( ^1O_2 )) [1], which can create alternative reaction channels and different photoproducts. |
Here are common experimental issues and solutions presented in a technical Q&A format.
| Problem Area | Possible Cause & Diagnostic Steps | Proposed Solution |
|---|
| Low Yield of Solvated Electron/Radical Cation | Cause: Laser intensity below biphotonic threshold. Diagnostic: Check laser fluence; measure triplet-state signal (low-intensity) vs. solvated electron signal (high-intensity) [1]. | Increase laser pulse energy. Ensure the laser is operating correctly at 266 nm. | | Unexpected Photoproducts or Side Reactions | Cause: Reaction with ambient oxygen, producing singlet oxygen and related species [1]. Diagnostic: Compare results from air-saturated vs. nitrogen-degassed solutions. | Degas solvents thoroughly with an inert gas like nitrogen or argon before and during irradiation. | | Instability of Photoproducts | Cause: Aqueous environment facilitating secondary reactions [2]. Diagnostic: Monitor the reaction mixture over time (e.g., hours to days) using analytical techniques like HPLC or UV-Vis spectroscopy. | Characterize the stability profile of your specific experimental setup. Consider immediate analysis or specific buffering conditions. |
This methodology is adapted from studies on protriptyline and related compounds [1] [2].
The following diagrams summarize the core photophysical pathway and the experimental workflow for its investigation.
Protriptyline Biphotonic Pathway
Experimental Workflow for Pathway Study
The protriptyline radical cation is not formed under standard conditions but is generated through a specific high-energy process. The primary mechanism identified is biphotonic ionization during laser flash photolysis [1].
The following diagram illustrates this process and the subsequent detection methods:
This process produces two key transient species simultaneously, which serves as a key signature for identifying successful radical cation generation [1].
Based on the identified study, here is a summary of the core methodology for generating and observing the protriptyline radical cation [1].
Table 1: Key Experimental Conditions from Literature
| Parameter | Specification | Purpose / Rationale |
|---|---|---|
| Technique | Nanosecond Laser Flash Photolysis | To create and observe short-lived transient species. |
| Excitation Wavelength | 266 nm | Provides sufficient energy for the biphotonic process. |
| Laser Intensity | High-intensity conditions | Essential for the biphotonic ionization route; not observed at low intensities. |
| Key Characterization | Photonicity studies | Demonstrated the biphotonic nature by establishing a nonlinear relationship between laser intensity and transient formation. |
| Corroborating Evidence | Electrochemical oxidation potentials | Relatively high oxidation potentials measured for PTL corroborate the need for a biphotonic process. |
| Simultaneous Species | Observation of solvated electron (e⁻-solv) | Provides strong evidence for the ionization mechanism that produces the radical cation. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No radical cation signal detected. | Laser intensity is too low. | Verify laser output and ensure operation at high-intensity settings as required for the biphotonic process [1]. |
| Solvent quenching. | The study was conducted in "several solvents," but properties may vary. Consult original literature for specific solvent effects [1]. | |
| Signal is weak or noisy. | Sample concentration or path length is insufficient. | Optimize sample conditions for better absorption of the 266 nm laser light. |
| Competing photochemical reactions. | The triplet-state is the primary transient at lower intensities; ensure high-intensity conditions to favor the biphotonic pathway over triplet-state formation [1]. | |
| Uncertainty in signal assignment. | Interference from other transients. | Look for the simultaneous formation of the solvated electron, which is a key marker for the ionization event that produces the radical cation [1]. |
What is the primary risk associated with the protriptyline radical cation? The main risk is its potential role in phototoxic effects. The study suggests that reactive intermediates like the radical cation, or the triplet state preceding it, could be involved in forming dimers and other reactive species that are directly associated with the drug's observed in vivo phototoxicity [1].
Are there any specific handling or stability concerns for the radical cation itself? The radical cation is a transient intermediate with a very short lifetime, generated only during laser excitation. The primary handling concern is for the parent drug, protriptyline. It is photosensitive, and standard handling should include protection from strong light sources to avoid unintended photodegradation [1] [2].
The search results mention "calcium-independent cell death" for protriptyline. Is this linked to the radical cation? While one source notes that protriptyline can induce calcium-independent cell death, this is listed as part of its general pharmacological profile and is not explicitly linked to the radical cation or its photochemistry [3]. This effect is likely related to a different biological mechanism.
The foundational study on this topic is from 2002, and some specific methodological details are not fully elaborated in the abstract [1]. You may need to consult the full text of the original journal article ("Journal of Physical Chemistry B," DOI: 10.1021/JP0257855) for complete experimental details, such as exact laser power densities, sample preparation protocols, and data analysis procedures.
Furthermore, the available search results do not indicate a wealth of subsequent studies building on this specific photochemical finding. Exploring the references within the primary paper or conducting a cited-reference search might help locate more recent work.
FAQ 1: What is the current regulatory limit for the nitrosamine impurity in protriptyline?
The U.S. FDA has set an interim Acceptable Intake (AI) limit for N-nitroso-protriptyline at 3,000 ng/day (50 ppm) for approved or marketed products. This interim limit is effective through at least August 1, 2026, after which it will be reassessed [1].
FAQ 2: What is a suitable HPLC method for separating protriptyline? A simple reverse-phase HPLC method has been demonstrated using a Newcrom R1 column. The mobile phase consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and can also be adapted for fast UPLC applications using columns with 3 µm particles [2].
FAQ 3: Why is forced degradation studying crucial for protriptyline method development? Forced degradation, or stress testing, is essential to validate that your analytical method is stability-indicating. This means the method can accurately measure the active pharmaceutical ingredient (protriptyline) and reliably detect its degradation products without interference. This proves the method's ability to monitor product quality and stability over time [3] [4].
1. Impurity Profiling and Nitrosamine Control
Nitrosamine impurities are a critical focus in pharmaceutical development. The following table summarizes the key information for protriptyline's specific nitrosamine impurity.
| Impurity Name | Source API | Recommended Interim Acceptable Intake (AI) | Implementation Timeline |
|---|---|---|---|
| N-nitroso-protriptyline | Protriptyline | 3,000 ng/day (50 ppm) | Effective until August 1, 2026 (subject to FDA reassessment) [1] |
2. Forced Degradation Study Design
Forced degradation studies help identify potential degradation pathways and validate the stability-indicating power of your method. The workflow below outlines a standard approach, based on ICH guidelines and common practices for related tricyclic antidepressants [3] [4].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Separation | Inactive silanol groups on the column interacting with the amine. | Use a special reverse-phase column with low silanol activity, such as the Newcrom R1 [2]. |
| Insufficient Degradation | Stress conditions are too mild. | Increase stressor concentration, temperature, or duration (e.g., from 1h to 24h for thermal stress) [3]. |
| API Degrades Completely | Stress conditions are too harsh. | Reduce the intensity of the stress condition and monitor degradation more frequently [3] [4]. |
| Failing Nitrosamine Limits | Presence of N-nitroso-protriptyline above the AI. |
Review and mitigate the manufacturing process to prevent nitrosation, particularly from nitrites in excipients [5] [1]. |
Before implementing mitigation strategies, it's crucial to understand how phototoxicity occurs and how it is assessed in a laboratory setting.
Drug-induced photosensitivity occurs when a photoreactive chemical (like protriptyline) absorbs photons, primarily from UVA light (315–400 nm), leading to a toxic response in the skin [1]. There are two primary types of reactions, which can be distinguished by their mechanisms and clinical features:
The diagram below illustrates the core mechanisms that lead to phototoxic skin damage.
Regulatory bodies recommend a tiered testing approach to identify phototoxicity hazards. The table below summarizes key standardized tests [2] [3].
| Test Method | Principle | Application & Purpose | Regulatory Guideline |
|---|---|---|---|
| UV/Vis Absorption Spectra | Identifies chemicals that absorb light in the relevant range (290-700 nm). | Initial screening. A substance with a molar extinction coefficient ≤ 1,000 L·mol⁻¹·cm⁻¹ is unlikely to be phototoxic [2]. | OECD TG 101 |
| 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) | Compares the cytotoxicity (measured by Neutral Red uptake) of a test chemical in the presence vs. absence of UVA/visible light. | In vitro identification of phototoxicity hazard. A Photo-Irritation Factor (PIF) is calculated to classify potential [2]. | OECD TG 432 |
| Reconstructed Human Epidermis (RhE) Phototoxicity Test | Similar to the 3T3 NRU PT, but uses a 3D model of human epidermis, which may be more physiologically relevant. | In vitro identification of phototoxicity, useful for materials that are poorly soluble or irritating in monolayer cultures [2]. | OECD TG 498 |
Mitigation can be approached at different stages, from molecular design to experimental protocols.
These strategies aim to alter the drug molecule itself or its delivery form to reduce photoreactivity.
These are practical steps researchers can take during in vitro and in vivo studies.
Q1: Our new drug candidate shares structural features with tricyclic antidepressants like protriptyline. What is the first step in photosafety assessment? The first step is to determine its UV/Vis absorption spectrum. According to OECD TG 101, if the molar extinction coefficient is below 1,000 L·mol⁻¹·cm⁻¹ in the range of 290–700 nm, the compound is unlikely to be phototoxic, and no further testing may be needed [2].
Q2: The 3T3 NRU PT suggests our compound is phototoxic. Are there any follow-up tests to understand the risk better? Yes. A positive result in the 3T3 NRU PT indicates photocytotoxicity. To assess the potential for DNA damage, you should consider photogenotoxicity tests. These are adaptations of standard genotoxicity assays (e.g., photo-micronucleus test) that include irradiation. Note that these are not yet standardized OECD guidelines but are scientifically recognized for a thorough risk assessment [3].
Q3: We have confirmed protriptyline's phototoxicity in our models. What mitigation strategies can we test in vitro? You can explore:
The table below summarizes parameters from recent studies for detecting similar TCAs, which can guide your initial experiments with protriptyline.
| Analyte | Technique | Working Electrode | Potential (vs. Ref.) | pH / Buffer | Key Findings / Performance | Source |
|---|---|---|---|---|---|---|
| Imipramine, etc. | HPLC-Amperometry | Boron-Doped Diamond (BDD) | ~ +1.10 V to +1.30 V (vs. Ag/AgCl) | Phosphate Buffer (pH 6.9) | Superior stability & sensitivity vs. glassy carbon; wide potential window enables detection. [1] | |
| Cyclobenzaprine, Amitriptyline, Nortriptyline | Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode (CPE) | ~ +0.69 V to +0.93 V (vs. Ag/AgCl/KClsat) | pH 7.0 | Amine moiety oxidation; process is adsorption-controlled & irreversible. [2] | |
| Protriptyline (inferred) | Laser Flash Photolysis | N/A | N/A | Several Solvents | Oxidation involves biphotonic process generating solvated electron & radical cation. [3] |
Here are solutions to common challenges in the electrochemical analysis of TCAs like protriptyline.
Your choice depends on your goal. The following workflow can help you decide on an experimental path.
This method is ideal for sensitive and selective quantification of protriptyline in complex mixtures like biological samples.
This method is best for studying the fundamental oxidation mechanism and thermodynamics of protriptyline.
The electrochemical oxidation of tricyclic antidepressants like protriptyline primarily occurs at the aliphatic amine group of the side chain. Computational chemistry studies (e.g., HOMO analysis) confirm that this region is the most susceptible to oxidation. The process is typically irreversible and involves the transfer of both protons and electrons. [2]
| Feature | Protriptyline | Imipramine |
|---|---|---|
| Chemical & Pharmacological | ||
| TCA Subclassification | Secondary amine [1] [2] | Tertiary amine [1] [2] |
| Mechanism of Action | ||
| Norepinephrine (NE) Reuptake Inhibition | High (+++++) [1] | Low to Moderate (+) [1] |
| Serotonin (5-HT) Reuptake Inhibition | Low (+) [1] | Low to Moderate (+) [1] |
| Receptor Affinity & Antagonism | ||
| Muscarinic (Anticholinergic) | High (+++++) [1] | High (+++++) [1] |
| Histamine H1 | Low (+) [1] | Moderate (+++) [1] |
| Adrenergic Alpha-1 | Moderate (+++) [1] | High (+++++) [1] |
| Clinical & Dosing | ||
| Key Clinical Effects | Energizing, non-sedating [3] [4] | More sedating [5] |
| Adult MDD Starting Dose | 15-30 mg/day [1] | 25-75 mg/day [1] |
| Adult MDD Dose Range | 30-60 mg/day [1] | 150-300 mg/day [1] |
| Dosing Frequency | Three times daily [1] | Once or divided daily doses [1] [2] |
| Therapeutic Plasma Level (Parent + Metabolite) | Not well-defined | 150-300 ng/mL (Imipramine + Desipramine) [1] |
| Efficacy & Safety | ||
| Response Rate (in clinical trials) | 65% (13/20 patients) [6] | Similar efficacy class-wide, though direct comparison studies are limited [1] [2] |
| Onset of Action | Some improvement within first week [6] | - |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, tachycardia [3] | Drowsiness, dry mouth, dizziness, orthostatic hypotension, weight gain [7] [8] [5] |
The following diagram illustrates the core pharmacological pathways and metabolic profiles of TCAs, highlighting key differences between protriptyline and imipramine.
For researchers, the key experimental data supporting the comparisons above come from clinical trials and receptor binding studies.
The table below summarizes the key differences and similarities between protriptyline and amitriptyline, drawing from their FDA-approved indications, pharmacological data, and clinical observations.
| Feature | Protriptyline | Amitriptyline |
|---|---|---|
| Drug Class | Tricyclic Antidepressant (TCA), secondary amine [1] [2] | Tricyclic Antidepressant (TCA), tertiary amine [2] |
| Primary Mechanism | Inhibits norepinephrine >> serotonin reuptake; strong anticholinergic properties [1] [3] [2] | Inhibits serotonin > norepinephrine reuptake [2] |
| Key Efficacy Characteristics | Less sedating, may be activating; fastest onset of action among TCAs (within 1 week) [1] [4] | Markedly sedating; often used to leverage this effect [5] [4] |
| FDA-Approved Indications | Mental depression [1] [2] | Mental depression [6] [2] |
| Common Off-Label Uses | Narcolepsy, ADHD, headache prophylaxis, sleep apnea [1] [7] | Migraine prophylaxis, neuropathic pain, insomnia, anxiety disorders, irritable bowel syndrome [7] [2] |
| Dosing Regimen | Divided doses, 3-4 times daily (e.g., 15-60 mg/day) [1] [4] | Often single daily dose, typically at bedtime (e.g., 75-150 mg/day) [7] [4] |
| Half-Life | ~74-92 hours (longest among TCAs) [6] [1] | ~16 hours [6] |
| Common Side Effects | Activating: Anxiety, agitation, insomnia, tachycardia [1]. Anticholinergic: Dry mouth, constipation, urinary retention [1] [4] | Sedating: Drowsiness, dizziness. Anticholinergic: Dry mouth, constipation, weight gain [6] [7] |
| Contraindications / Precautions | High risk of tachycardia, agitation, and hypotension; not recommended under age 12; caution in cardiac conditions [1] | High risk of sedation and anticholinergic effects; caution in elderly and cardiac conditions [6] |
While a direct head-to-head trial from 1965 is cited in the literature, its abstract is unavailable [8]. However, recent and specific studies provide insights into their efficacy.
A 2025 randomized, double-blind, placebo-controlled trial investigated low-dose amitriptyline (10-20 mg/day) and mirtazapine for insomnia [9].
A study focused on protriptyline demonstrated its effectiveness in preventing chronic headaches [1].
Both drugs are TCAs but have distinct affinities for different neurotransmitter systems due to their structural classifications (protriptyline as a secondary amine and amitriptyline as a tertiary amine). The following diagram illustrates their shared and distinct pathways.
The diagram shows how the shared TCA mechanism leads to differential clinical profiles. Protriptyline's stronger norepinephrine reuptake inhibition and weaker histamine blockade make it more activating and less sedating, suitable for patients with fatigue but problematic for those with anxiety or agitation [1] [5]. Conversely, amitriptyline's potent serotonin reuptake inhibition and strong antihistamine effects make it markedly sedating, which is often leveraged in clinical practice for conditions like insomnia and migraine [2] [4].
For researchers and drug development professionals, the choice between these two TCAs is not about superior efficacy but rather about aligning the drug's specific pharmacological profile with the clinical need.
The limited head-to-head trial data underscores the need for more contemporary, direct comparative studies to fully elucidate efficacy differences in specific disorders.
The table below summarizes the specifications for two certified protriptyline reference materials available from Cerilliant, a leading supplier. These are designed for use in precise analytical techniques [1] [2].
| Product Name | Protriptyline HCl | Protriptyline-D3 HCl |
|---|---|---|
| Catalog Number | P-903 / P-903-1ML [1] | P-088 / P-088-1ML [2] |
| Certification | Certified Reference Material [1] | Certified Reference Material (Stable-Labeled Internal Standard) [2] |
| Concentration | 1.0 mg/mL (as free base) [1] | 100 µg/mL (as free base) [2] |
| Chemical Formula | C₁₉H₂₁N · HCl [1] | C₁₉H₁₈D₃N · HCl [2] |
| Molecular Weight | 299.84 [1] | 302.86 [2] |
| Solvent | Methanol [1] | Methanol [2] |
| Unit Size | 1 mL/ampoule [1] | 1 mL/ampoule [2] |
| Primary Application | Calibration for LC/MS or GC/MS in clinical toxicology, forensic analysis, or urine drug testing [1] | Internal standard for isotope dilution methods in GC/MS or LC/MS for clinical toxicology, forensic analysis, or urine drug testing [2] |
| CAS Number | 1225-55-4 [1] | 1435934-21-6 [2] |
| List Price (USD) | $103.00 [1] | $108.00 [2] |
| Storage Condition | Freeze [1] | Freeze [2] |
Beyond its use as a reference standard, protriptyline itself has been investigated as a multi-target therapeutic agent in Alzheimer's disease (AD) research. The following experimental data outlines key methodologies used to evaluate its efficacy.
This protocol was used for the initial screening of protriptyline against several key AD targets [3].
This method was used to confirm and quantify the inhibitory action of protriptyline on AChE [3].
This protocol describes a study investigating the neuroprotective effects of protriptyline in a rat model of AD [4].
The experimental protocols are grounded in the research concept of "multi-target-directed ligands" (MTDLs) for complex diseases like Alzheimer's [3]. The following diagram illustrates the key pathways and targets investigated for protriptyline in this context.
This diagram shows the multi-target mechanism explored in recent research, where protriptyline appears to act on several fronts relevant to Alzheimer's disease [3] [4].
For your guide targeting researchers and drug development professionals, the following points may be valuable:
The table below compares protriptyline with other antidepressants, including different TCAs and common alternatives:
| Parameter | Protriptyline | Amitriptyline (TCA) | Bupropion | Sertraline (SSRI) |
|---|---|---|---|---|
| Drug Class | Tricyclic antidepressant (secondary amine) [1] [2] | Tricyclic antidepressant (tertiary amine) [3] | Norepinephrine-dopamine reuptake inhibitor [1] | Selective Serotonin Reuptake Inhibitor (SSRI) [1] |
| Primary Indications | Depression [1] | Depression, chronic pain [3] | Major depressive disorder, seasonal affective disorder, smoking cessation [1] | Depression, anxiety, OCD, PTSD, panic disorder [1] |
| Mechanism of Action | Serotonin and norepinephrine reuptake inhibition [2] | Serotonin and norepinephrine reuptake inhibition [3] | Norepinephrine and dopamine reuptake inhibition [1] | Primarily serotonin reuptake inhibition [1] |
| User Rating (Positive Effect) | 100% (from 4 ratings) [1] | Information Missing | 60% (from 2926 ratings) [1] | 64% (from 4623 ratings) [1] |
| Average Price (without insurance) | $152.96 for 100 tablets (5mg) [1] | Information Missing | $10.58-$14.40 for 30 tablets (150mg ER) [1] | $15.75 for 100 tablets (100mg) [1] |
| Half-Life (Hours) | 92 [1] | Information Missing | 30 [1] | 66 [1] |
Protriptyline has been investigated for its potential in Alzheimer's disease (AD) through a multi-target approach.
The multi-target mechanism of protriptyline in Alzheimer's disease models can be visualized as follows:
Figure: Protriptyline's multi-target mechanism of action. The drug simultaneously inhibits key enzymes and pathological aggregation processes implicated in Alzheimer's disease.
Research into cyclodextrin (CD) complexes aims to improve the properties of TCAs like protriptyline.
The conceptual process of cyclodextrin-drug complexation is shown below:
Figure: Cyclodextrin inclusion complexation process. Protriptyline is encapsulated within the β-cyclodextrin cavity, leading to potential improvements in key pharmaceutical properties.
Protriptyline presents several promising avenues for research based on its profile:
The table below summarizes key experimental findings on protriptyline's behavior under light exposure.
| Compound | Key Findings on Photostability/Degradation | Experimental Context / Conditions |
|---|---|---|
| Protriptyline | Forms three primary photoirradiation products: 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives [1]. | Photoirradiation study; products isolated by preparative TLC and identified by TLC, UV, and mass spectroscopy [1]. |
| Protriptyline | Forms a highly stable inclusion complex with β-cyclodextrin (β-CD), which can enhance molecular stability [2]. The binding constant (Ka) for the β-CD-protriptyline complex is 14.2–24.0 × 10³ M⁻¹ [2]. | Comprehensive structural investigation using X-ray crystallography and density functional theory (DFT); stability inferred from binding constants in solution [2]. |
| Maprotiline (Similar TCA) | Forms the least stable inclusion complex with β-CD among the 2° amine TCAs studied, with a binding constant (Ka) of 4.8–4.9 × 10³ M⁻¹ [2]. | Same study as above for protriptyline-β-CD complex [2]. |
Here are the details of the key experiments cited:
The following diagram illustrates the degradation pathway of Protriptyline upon light exposure, based on the identified photoproducts.
| Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (SERT/NET) |
|---|---|---|
| NET (Norepinephrine) | 1.41 nM [1] | ~14-fold |
| SERT (Serotonin) | 19.6 nM [1] |
This ~14-fold selectivity for NET over SERT classifies protriptyline as a norepinephrine reuptake inhibitor [1] [2].
The pharmacological profile of protriptyline was established using standard radioligand binding assays, which measure a test compound's ability to displace a radioactively labeled ligand from the transporter.
While the exact protocol for protriptyline's cited data is not detailed in the search results, the following general methodology is standard for determining such values [3] [4] [5].
[3H]nisoxetine for NET or [3H]citalopram for SERT) and varying concentrations of the unlabeled competitor drug (protriptyline).The following diagram outlines the general workflow for a competitive radioligand binding assay:
The diagram below illustrates how protriptyline exerts its effect at the synaptic level by blocking the norepinephrine transporter.
The tables below summarize key data relevant to understanding protriptyline's metabolism.
Table 1: Basic Pharmacokinetic Properties of Protriptyline
| Property | Description |
|---|---|
| Bioavailability | 77–93% [1] |
| Protein Binding | 92% [1] |
| Primary Metabolism Route | Hepatic, via Cytochrome P450 enzymes [1] [2] |
| Elimination Half-Life | 54–92 hours (mean ~74 hours) [1] [3] |
| Time to Steady State | Up to one month [3] |
| Primary Excretion Route | Urine (approx. 50%) [1] [2] |
Table 2: Key Pharmacogenetic and Metabolic Interactions
| Aspect | Details |
|---|---|
| Key Metabolizing Enzymes | CYP2D6 is primarily responsible [4]. Other enzymes like CYP1A2, CYP2C19, and CYP3A4 may also contribute [2]. |
| Impact of CYP2D6 Status | Poor metabolizers show higher plasma concentrations than expected at standard doses [4]. The DrugBank record notes numerous CYP2D6 alleles associated with poor metabolism [2]. |
| Notable Drug Interactions | Interactions occur with CNS depressants (alcohol, sedatives), other antidepressants (SSRIs, SNRIs, MAOIs), and drugs that inhibit TCA metabolism or prolong the QTc interval [1] [3]. |
While explicit protocols for protriptyline are not detailed in the available sources, the following outlines standard methodologies used in this field to investigate the properties summarized above.
1. In Vitro Metabolic Identification
2. Pharmacogenetic Association Studies
3. Drug-Drug Interaction Studies
Based on the pharmacogenetic and pharmacokinetic data, the primary metabolic pathway for protriptyline can be summarized in the following diagram.
Tricyclic antidepressants (TCAs) represent one of the oldest classes of antidepressant medications, with protriptyline being one of the clinically significant compounds in this category. The analytical profiling of TCAs presents unique challenges due to their characteristic three-ringed nucleus structure, structural similarities among parent compounds and metabolites, and their narrow therapeutic range that necessitates precise quantification. Protriptyline is distinguished from other TCAs by being the most potent and least sedating member of this drug class, though it also carries the highest risk of causing tachycardia, hypotension, anxiety, and agitation [1].
The analytical methods for TCAs like protriptyline have evolved significantly, with modern techniques focusing on chromatographic separation coupled with mass spectrometric detection to achieve the required specificity and sensitivity. These methods must address several challenges including the need to differentiate between parent drugs and their metabolites, minimize matrix effects, and provide rapid analysis times suitable for high-volume testing environments. Additionally, the isobaric interferences between structurally similar compounds like nortriptyline and protriptyline necessitate sophisticated separation techniques or specific mass transitions for accurate quantification [2].
For researchers and drug development professionals, understanding the method validation parameters and cross-validation approaches is essential for transferring methods between laboratories or comparing data across different analytical platforms. The Global Bioanalytical Consortium (GBC) has established harmonization guidelines that define method transfer, partial validation, and cross-validation requirements to ensure data consistency and reliability across different laboratory environments [3].
Modern analytical methods for tricyclic antidepressants like protriptyline employ various chromatographic techniques with different detection systems, each offering distinct advantages for specific applications. The table below summarizes the key performance characteristics of different analytical methods applied to protriptyline and related tricyclic antidepressants:
Table 1: Analytical Method Performance Comparison for Tricyclic Antidepressants
| Analytical Method | Analytes Including Protriptyline | Linearity Range (ng/mL) | Precision (CV%) | Analysis Time | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| UPLC-MS/MS (Urine) | 9 TCA drugs including protriptyline | 100-2000 | <12% | <5 minutes | 100 | [2] |
| LC-MS/MS (Oral Fluid) | 12 antidepressants including protriptyline | 5-40 | 2.9-8.2% (intra-day) | Not specified | 5 | [4] |
| RP-HPLC (Pharmaceutical Formulations) | Nortriptyline (structural analog) | 5-30 μg/mL | <2% RSD | Not specified | 0.3176 μg/mL | [5] |
| Capillary GC (Pharmaceutical Formulations) | Fluoxetine, fluvoxamine, clomipramine | Not specified | <2% RSD | Not specified | Not specified | [6] |
The UPLC-MS/MS method demonstrates superior performance with a rapid analysis time of less than 5 minutes for 9 TCA compounds, making it particularly suitable for high-volume laboratory settings such as therapeutic drug monitoring and compliance testing [2]. The method exhibits excellent precision with inter- and intra-day coefficient variations within 12% across five different concentrations, which meets accepted bioanalytical method validation criteria. The linearity range of 100-2000 ng/mL for protriptyline covers the clinically relevant concentrations for this drug.
For alternative biological matrices, the LC-MS/MS method for oral fluid offers a lower limit of quantitation (5 ng/mL), which is essential for detecting the lower drug concentrations typically found in oral fluid compared to urine or plasma [4]. This method also demonstrates acceptable precision with intra-day precision ranging from 2.9-8.2% and inter-day precision from 1.5-6.2% at a concentration of 40 ng/mL. The recovery of antidepressants from the oral fluid collection pad ranged from 51.4-84.1%, which is considered acceptable for this challenging matrix.
When implementing analytical methods for protriptyline across different laboratories or comparing data from different analytical platforms, cross-validation studies are essential. The following table summarizes key cross-validation parameters and experimental findings from relevant studies:
Table 2: Cross-Validation Parameters and Experimental Data for Antidepressant Analytical Methods
| Validation Parameter | Experimental Protocol | Acceptance Criteria | Experimental Results for Protriptyline/TCAs |
|---|---|---|---|
| Accuracy Assessment | Split-sample comparison with alternate laboratory using GC-MS | Agreement within 15-20% | Good agreement with reference laboratory; all samples within acceptance criteria [2] |
| Ion Suppression Evaluation | Analyzing extracted samples while infusing compounds of interest | Signal suppression <15-20% | No significant ion suppression observed; specific evaluation for protriptyline not detailed [2] |
| Specificity/Interference | Testing with structurally similar compounds and common medications | No interference >20% of LLOQ | Most prominent isobaric interference: nortriptyline/protriptyline; resolved chromatographically [2] |
| Solution Stability | Comparison of fresh vs. aged standard solutions (7 days) | Concentration difference <0.2% | Response factors unchanged for at least 7 days under various storage conditions [6] |
| Linearity | Five replicates at 5 concentrations over specified range | R² > 0.995 | R² > 0.995 for all TCA drugs including protriptyline [2] |
The cross-validation approach used in the UPLC-MS/MS method development involved comparing 53 authentic patient samples with an alternate laboratory using GC-MS as the reference method [2]. This study included 42 negative samples and 11 positive samples, with an additional 22 spiked samples to comprehensively evaluate method accuracy. The results demonstrated good agreement between the UPLC-MS/MS method and the reference GC-MS method, establishing the reliability of the newer method for clinical quantification.
The isobaric interference between nortriptyline and protriptyline presents a particular challenge for mass spectrometric methods, as these compounds have similar masses and may exhibit the same multiple reaction monitoring (MRM) transitions [2]. The most prominent isobaric interference was noted between nortriptyline/protriptyline and their deuterated internal standards. This interference was effectively resolved through chromatographic separation using a UPLC HSS T3 column with dimensions of 2.1×50 mm and a 8 μm particle size, demonstrating the importance of chromatographic resolution even in mass spectrometric methods.
The sample preparation methods for protriptyline and related tricyclic antidepressants vary depending on the biological matrix and the analytical technique employed. For urine analysis using UPLC-MS/MS, samples are typically processed using protein precipitation with a reagent containing methanol and acetonitrile (50:50) [2]. The protocol involves adding precipitation reagent fortified with internal standard to calibrators, controls, and patient samples, followed by vortexing and centrifugation. The supernatant is then transferred to an autosampler vial for analysis. This approach offers a simple and efficient preparation method suitable for high-throughput environments.
For alternative matrices like oral fluid, a more specialized sample preparation is required. The documented protocol uses the Quantisal collection device for sample collection, followed by mixed-mode solid-phase extraction prior to LC-MS/MS analysis [4]. This method effectively cleans up the sample while concentrating the analytes to achieve the low limits of quantitation necessary for oral fluid testing. The worldwide shortage of acetonitrile in 2008 prompted method optimization to use methanol as the organic component in the mobile phase, demonstrating the adaptability of analytical methods to supply chain challenges.
In pharmaceutical formulations, sample preparation typically involves extraction with methanol and water-acetonitrile mixtures (50:50) followed by sonication to ensure complete dissolution of the active ingredients [5]. For tablet formulations, tablets are finely powdered and dissolved in diluent followed by filtration prior to analysis. This approach provides excellent recovery rates in the range of 100.60-101.65% for nortriptyline (a structural analog to protriptyline), demonstrating the effectiveness of the extraction protocol.
The chromatographic separation of protriptyline from other tricyclic antidepressants and potential interferences requires careful optimization of stationary and mobile phases. The most effective method for TCA analysis uses an Acquity UPLC HSS T3 column (2.1×50 mm, 1.8 μm particle size) with a linear gradient of acetonitrile and water, each containing 0.1% formic acid [2]. The mobile phase flow rate is maintained at 0.6 mL/min with an injection volume of 2 μL. This chromatographic system achieves separation of 9 TCA drugs in less than 5 minutes, making it highly efficient for high-volume laboratories.
For mass spectrometric detection, the Waters Acquity UPLC TQD system operating in positive electrospray ionization and multiple reaction monitoring (MRM) mode provides the necessary specificity and sensitivity [2]. The instrument parameters include a capillary voltage of 3 kV, desolvation gas flow of 25 L/hr, and a source temperature of 120°C. The specific precursor ions, product ions, cone voltages, and collision energies for each analyte and internal standard are optimized to achieve maximum response while minimizing interference.
Alternative chromatographic methods for pharmaceutical formulations utilize RP-HPLC with BDS C18 columns (250mm × 4.6 mm, 5μ) and UV detection at 210 nm [5]. The mobile phase typically consists of perchloric acid (0.1%) and acetonitrile (55:45) delivered at a flow rate of 1.0 mL/min. This method provides adequate separation for quality control purposes with excellent precision (RSD < 2%) for the analysis of tricyclic antidepressants in formulated products.
Figure 1: Analytical Method Development and Validation Workflow for Protriptyline
The Global Bioanalytical Consortium (GBC) has established comprehensive guidelines for method transfer, partial validation, and cross-validation to ensure data consistency across different laboratories and analytical platforms [3]. According to these guidelines, method transfer is defined as a specific activity that allows the implementation of an existing analytical method in another laboratory. The degree of testing required depends on whether the transfer is internal (within the same organization) or external (between different organizations).
For internal method transfers of chromatographic assays, the GBC recommends a minimum of two sets of accuracy and precision data using freshly prepared calibration standards over a 2-day period [3]. Quality controls at the lower limit of quantification (LLOQ) should be assessed, though upper limit of quantification (ULOQ) quality controls are not required. Additional experiments such as dilution, stability, and recovery assessments are generally not necessary for internal transfers unless environmental conditions have been demonstrated to impact method performance.
For external method transfers, a more comprehensive approach is required, including full validation with accuracy, precision, bench top stability, freeze-thaw stability, and extract stability assessments [3]. Long-term stability testing may be waived if sufficient stability data already exists from the originating laboratory for the same matrix and storage conditions. The working method from the originating laboratory should ideally be implemented without changes initially, with any subsequent modifications documented and traceable.
Partial validation is necessary when modifications are made to an already validated bioanalytical method [3]. The extent of validation required depends on the nature of the modification, ranging from limited precision and accuracy experiments to nearly full validation. Significant changes that typically trigger partial validation include:
The GBC guidelines recommend a risk-based approach for determining the extent of partial validation, considering the potential impacts of method modifications on analytical performance [3]. For minor changes such as small adjustments to mobile phase proportions to optimize retention times, scientific judgment should be applied to determine if partial validation is necessary, with careful assessment of method performance following the modification.
For pharmaceutical formulations, stability-indicating methods are essential for quantifying active ingredients without interference from degradation products or excipients [5]. These methods are validated through forced degradation studies under various stress conditions including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation. A validated stability-indicating RP-HPLC method for tricyclic antidepressants should demonstrate:
The development of stability-indicating methods typically involves optimizing chromatographic conditions through multiple trials with different mobile phase compositions, columns, and detection wavelengths to achieve the necessary separation between parent drug and potential degradation products [5].
Analytical methods for tricyclic antidepressants like protriptyline must comply with regulatory guidelines from authorities such as the International Conference on Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) [6] [5]. These guidelines provide frameworks for method validation including parameters such as accuracy, precision, linearity, sensitivity, limits of detection and quantitation, recovery from matrix, and specificity.
For bioanalytical methods supporting pharmacokinetic studies, the FDA Bioanalytical Method Validation Guidance provides specific requirements for method development, validation, and application to study samples [3]. The guidance emphasizes the importance of establishing selectivity, accuracy, precision, recovery, and calibration curves during method validation, with additional considerations for stability experiments under conditions mimicking study sample handling and storage.
The selection of an appropriate analytical method for protriptyline depends on several factors including the intended application, required sensitivity, available instrumentation, and sample throughput needs. The following criteria should be considered when selecting an analytical method:
For clinical and forensic applications where precise quantification at low concentrations is required, LC-MS/MS methods offer the best combination of sensitivity, specificity, and throughput [2] [4]. For pharmaceutical quality control applications where analysis of formulated products is needed, HPLC-UV methods may provide sufficient performance with simpler instrumentation and lower operating costs [5].
The analytical methodology for protriptyline and related tricyclic antidepressants has advanced significantly, with modern UPLC-MS/MS methods offering rapid, sensitive, and specific quantification of these compounds in various biological matrices. The cross-validation approaches outlined in this guide provide a framework for ensuring method reliability and data comparability across different laboratories and analytical platforms.
Future developments in protriptyline analysis will likely focus on increasing automation and throughput while maintaining method specificity and sensitivity. The emergence of high-resolution mass spectrometry techniques may provide additional selectivity for challenging separations such as the isobaric interference between nortriptyline and protriptyline. Additionally, miniaturized sampling techniques and point-of-care devices may expand the applications for tricyclic antidepressant monitoring in clinical settings.
Acute Toxic;Irritant